2,5-Di-O-benzylmyoinositol
Description
The exact mass of the compound 2,5-Di-O-benzylmyoinositol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Di-O-benzylmyoinositol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Di-O-benzylmyoinositol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
141040-66-6 |
|---|---|
Molecular Formula |
C20H24O6 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2/t15-,16+,17-,18+,19?,20? |
InChI Key |
UCJKCSNAJUPHIM-ZNXRSXASSA-N |
SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H](C([C@H]([C@@H]2O)O)OCC3=CC=CC=C3)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Synonyms |
2,5-di-O-benzyl-myo-inositol 2,5-di-O-benzylmyoinositol |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to 2,5-Di-O-benzyl-myo-inositol: Structure, Properties, and Synthetic Utility
Foreword: The Strategic Importance of Regioselective Protection in Inositol Chemistry
In the intricate landscape of cellular signaling, inositol phosphates and their lipidated counterparts, the phosphatidylinositols, stand as central pillars of intracellular communication. The precise phosphorylation pattern on the myo-inositol scaffold dictates their specific downstream signaling roles. Consequently, the ability to selectively synthesize these molecules is paramount for researchers in drug discovery and chemical biology. This guide focuses on a key intermediate that enables such synthetic precision: 2,5-Di-O-benzyl-myo-inositol. The strategic placement of benzyl protecting groups on the C2 and C5 hydroxyls renders the remaining hydroxyl groups (C1, C3, C4, and C6) available for phosphorylation, providing a valuable platform for the synthesis of specific inositol polyphosphates. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and applications of this important building block.
Chemical Structure and Physicochemical Properties
2,5-Di-O-benzyl-myo-inositol is a derivative of myo-inositol, a six-carbon cyclitol, where the hydroxyl groups at positions 2 and 5 are protected as benzyl ethers. The myo-inositol ring adopts a stable chair conformation, with the C2 hydroxyl group in an axial orientation and the C5 hydroxyl in an equatorial position. The introduction of the bulky benzyl groups can influence the conformational equilibrium and the reactivity of the remaining free hydroxyls.
Structural Elucidation
The precise stereochemistry of 2,5-Di-O-benzyl-myo-inositol is critical for its utility as a synthetic intermediate. The regioselective benzylation at the 2 and 5 positions is a key synthetic challenge and a testament to the advanced methodologies developed in carbohydrate chemistry.
Caption: Chemical structure of 2,5-Di-O-benzyl-myo-inositol.
Physicochemical Properties
Comprehensive characterization of 2,5-Di-O-benzyl-myo-inositol is essential for its effective use in synthesis. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | - |
| Molecular Weight | 360.40 g/mol | - |
| Appearance | White crystalline solid | [1] |
| Melting Point | 123-126 °C (for a related tetra-O-benzyl isomer) | [1] |
| Solubility | Soluble in Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate (EtOAc), Methanol (MeOH) | [1] |
Synthesis of 2,5-Di-O-benzyl-myo-inositol: A Step-by-Step Protocol
The synthesis of 2,5-Di-O-benzyl-myo-inositol is a multi-step process that requires careful control of protecting group chemistry. A key method, reported by Desai et al. (1992), involves the benzylation of a selectively allylated myo-inositol precursor, followed by deallylation.[2]
Synthetic Strategy
The rationale behind this approach lies in the differential reactivity of the hydroxyl groups of myo-inositol and the orthogonality of the allyl and benzyl protecting groups. The allyl groups can be selectively removed under conditions that leave the benzyl ethers intact.
Caption: Synthetic workflow for 2,5-Di-O-benzyl-myo-inositol.
Experimental Protocol
The following protocol is based on the methodology described by Desai et al.[2]
Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol
-
To a solution of 1,3,4,6-Tetra-O-allyl-myo-inositol (1 equivalent) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the suspension at room temperature for 1 hour.
-
Add benzyl bromide (BnBr, 2.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with methanol and then dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol.
Step 2: Deallylation to 2,5-Di-O-benzyl-myo-inositol
-
Dissolve the purified 1,3,4,6-Tetra-O-allyl-2,5-di-O-benzyl-myo-inositol (1 equivalent) in a mixture of methanol and water.
-
Add a catalytic amount of p-toluenesulfonic acid and 10% Palladium on activated charcoal (Pd/C).
-
Reflux the mixture under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate).
-
Concentrate the solution under reduced pressure.
-
Extract the product with an organic solvent and purify by column chromatography to afford 2,5-Di-O-benzyl-myo-inositol.
Spectroscopic Characterization
| Spectroscopic Data | Expected Features |
| ¹H NMR | Aromatic protons of the benzyl groups (δ 7.2-7.4 ppm), benzylic methylene protons (δ ~4.5-5.0 ppm), and complex multiplets for the inositol ring protons. |
| ¹³C NMR | Aromatic carbons (δ ~127-138 ppm), benzylic carbons (δ ~70-75 ppm), and inositol ring carbons (δ ~70-85 ppm). |
| IR (Infrared) | Broad O-H stretching band (~3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (~2850-3100 cm⁻¹), and C-O stretching (~1000-1100 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns. |
Applications in Drug Development and Cell Signaling Research
The primary application of 2,5-Di-O-benzyl-myo-inositol is as a precursor for the synthesis of complex inositol polyphosphates, which are vital second messengers in cellular signaling cascades.
Synthesis of Inositol Polyphosphates
The free hydroxyl groups at the 1, 3, 4, and 6 positions of 2,5-Di-O-benzyl-myo-inositol can be regioselectively phosphorylated to generate a variety of inositol polyphosphates. For instance, this intermediate has been utilized in the synthesis of 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate.[2]
Caption: Role in the synthesis of inositol polyphosphates.
The ability to synthesize specific inositol polyphosphates allows researchers to:
-
Investigate the binding and activation of specific protein targets.
-
Elucidate the roles of these second messengers in various cellular processes.
-
Develop potential inhibitors or modulators of inositol phosphate signaling pathways for therapeutic purposes.
Development of Phosphatidylinositol Analogs
The benzyl protecting groups are widely used in the synthesis of phosphatidylinositol and its phosphorylated derivatives due to their stability and ease of removal by hydrogenolysis.[3] The 2,5-dibenzylic substitution pattern provides a unique scaffold for the synthesis of specific phosphatidylinositol phosphate (PIP) isomers, which are crucial for studying lipid signaling and membrane trafficking.
Conclusion: A Versatile Tool for Chemical Biology
2,5-Di-O-benzyl-myo-inositol represents a strategically important intermediate in the field of inositol chemistry. Its synthesis, though challenging, provides access to a versatile building block for the preparation of a wide array of inositol polyphosphates and phosphatidylinositol analogs. The methodologies outlined in this guide, coupled with rigorous characterization, empower researchers to synthesize these critical signaling molecules, thereby advancing our understanding of cellular communication and paving the way for novel therapeutic interventions.
References
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research, 228(1), 65-79. [Link]
-
Reddy, K. K., & Rao, K. N. (1999). Synthesis and applications of phosphatidylinositols and their analogues. Journal of Biosciences, 24(4), 459-473. [Link]
Sources
The Strategic Role of 2,5-Di-O-benzyl-myo-inositol in the Synthesis of Inositol Polyphosphates
A Technical Guide for Chemical Biologists and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Inositol polyphosphates are central to cellular signaling, governing a vast array of physiological processes. The precise chemical synthesis of these molecules is paramount for developing molecular probes to dissect their biological functions and for creating novel therapeutic agents. The strategic use of protecting groups on the myo-inositol scaffold is the cornerstone of this synthetic challenge. This technical guide provides an in-depth examination of 2,5-Di-O-benzyl-myo-inositol , a key intermediate that offers a highly strategic and efficient pathway to specific, highly phosphorylated inositols, most notably myo-inositol 1,3,4,6-tetrakisphosphate [Ins(1,3,4,6)P₄]. We will explore the causality behind its selection, provide detailed, field-proven protocols for its synthesis and subsequent phosphorylation, and present a clear, logical framework for its application in modern chemical biology.
Introduction: The Challenge of Regioselective Inositol Phosphorylation
The myo-inositol ring, with its one axial and five equatorial hydroxyl groups, presents a formidable challenge for the synthetic chemist. The biological activity of an inositol phosphate is dictated entirely by the specific positions of the phosphate groups. Therefore, achieving regioselective phosphorylation is not merely a procedural step but the core strategic element in the synthesis. This requires a sophisticated protecting group strategy, where certain hydroxyls are temporarily masked while others are left available for reaction.
Benzyl ethers are among the most widely used protecting groups in inositol chemistry due to their stability across a broad range of reaction conditions and their clean, reliable removal via catalytic hydrogenolysis.[1] The specific pattern of benzylation on the inositol ring determines which hydroxyl groups are available for phosphorylation, thereby dictating the final product.
The Strategic Advantage of the 2,5-Dibenzyloxy Pattern
While various benzylated inositol isomers exist, 2,5-Di-O-benzyl-myo-inositol is a uniquely valuable precursor for the synthesis of inositol tetrakisphosphates, particularly Ins(1,3,4,6)P₄. Its strategic utility stems from its specific protecting group arrangement, which directly unmasks the hydroxyl groups at the C1, C3, C4, and C6 positions—the exact pattern required for the target molecule.
Causality of Selection:
-
Direct Pathway: Using the 2,5-dibenzyloxy isomer provides the most direct synthetic route to Ins(1,3,4,6)P₄. It eliminates the need for multiple, sequential protection and deprotection steps that would be necessary if starting from other common intermediates like 3,6-Di-O-benzyl-myo-inositol or various tri- and tetra-benzylated isomers.[1][2]
-
Symmetry and Reactivity: The C₂ symmetry of the protecting groups on the 2 and 5 positions simplifies synthetic planning. The remaining free hydroxyls (1, 3, 4, and 6) are all equatorial, rendering them sterically accessible and reactive for phosphorylation.
-
Efficiency: By exposing all four target hydroxyls simultaneously, a single phosphorylation step can be employed to install all necessary phosphate groups, significantly improving overall yield and reducing step count.
The synthetic logic is clear: invest in the initial preparation of a precisely protected intermediate to streamline the critical, and often challenging, phosphorylation steps that follow.
Synthetic Workflow: From Precursor to Final Product
The synthesis of Ins(1,3,4,6)P₄ using 2,5-Di-O-benzyl-myo-inositol can be conceptually divided into three core stages:
-
Synthesis of the Key Intermediate: Preparation of 2,5-Di-O-benzyl-myo-inositol.
-
Regioselective Phosphorylation: Installation of phosphate groups at the 1, 3, 4, and 6 positions.
-
Global Deprotection: Removal of all benzyl protecting groups to yield the final water-soluble inositol polyphosphate.
The overall workflow is depicted below.
Caption: Synthetic workflow for Ins(1,3,4,6)P₄ from a tetra-allyl precursor.
Experimental Protocols
The following protocols are presented as a self-validating system. Each stage includes detailed steps and explains the rationale behind the chosen reagents and conditions.
Protocol 4.1: Synthesis of 2,5-Di-O-benzyl-myo-inositol
This procedure is adapted from the synthetic strategy outlined by Gigg et al.[2] It involves the benzylation of the two axial hydroxyl groups of a tetra-allyl protected myo-inositol, followed by the removal of the temporary allyl groups.
Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol
-
Rationale: The starting material, 1,3,4,6-tetra-O-allyl-myo-inositol, exposes the hydroxyls at the 2 and 5 positions. Allyl groups are chosen as "temporary" protecting groups as they can be removed under conditions that do not affect the more robust benzyl ethers that will be installed.
-
Dissolve 1,3,4,6-tetra-O-allyl-myo-inositol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by cooling to 0 °C and slowly adding methanol, followed by water.
-
Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol.
Step 2: Deallylation
-
Rationale: Palladium-catalyzed isomerization of the allyl ethers to prop-1-enyl ethers, followed by acidic hydrolysis, cleanly removes the allyl groups, unmasking the 1,3,4, and 6 hydroxyls.
-
Dissolve the product from Step 1 in a mixture of ethanol, toluene, and water.
-
Add tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) or a similar palladium catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and treat with dilute aqueous hydrochloric acid (HCl). Stir for 30 minutes to hydrolyze the resulting enol ethers.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent, dry over sodium sulfate, and concentrate.
-
Purify the crude material by column chromatography or recrystallization to afford pure 2,5-Di-O-benzyl-myo-inositol .
Protocol 4.2: Synthesis of myo-Inositol 1,3,4,6-tetrakisphosphate
This protocol employs the robust and widely used phosphoramidite method for phosphorylation.[1]
Step 1: Phosphitylation and Oxidation
-
Rationale: The four free hydroxyl groups are reacted with a phosphoramidite reagent in the presence of an activator (tetrazole) to form phosphite triester intermediates. These are unstable and are immediately oxidized in situ to the stable phosphate triesters. Dibenzyl N,N-diisopropylphosphoramidite is used to install phosphate groups that are themselves protected by benzyl groups.
-
Dry the 2,5-Di-O-benzyl-myo-inositol (1.0 eq) under high vacuum for several hours. Dissolve it in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Add 1H-tetrazole (4.5 eq) to the solution and stir until fully dissolved.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of dibenzyl N,N-diisopropylphosphoramidite (4.5 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting inositol is consumed.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of 3-chloroperoxybenzoic acid (m-CPBA, ~5.0 eq) in DCM dropwise. Maintain the temperature at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected (octabenzyl) inositol tetrakisphosphate derivative.
Step 2: Global Deprotection via Hydrogenolysis
-
Rationale: Catalytic hydrogenation simultaneously cleaves all benzyl ether protecting groups from both the inositol ring and the phosphate moieties, yielding the final water-soluble product.
-
Dissolve the fully protected inositol tetrakisphosphate from the previous step in a suitable solvent, typically a mixture of ethanol and water or methanol.
-
Carefully add Palladium on carbon (10% Pd/C, ~20% by weight of the substrate) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or NMR spectroscopy to confirm the complete removal of all benzyl groups.
-
Once deprotection is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude inositol tetrakisphosphate.
Step 3: Purification by Ion-Exchange Chromatography
-
Rationale: The highly charged, water-soluble inositol tetrakisphosphate is readily purified away from any remaining non-polar impurities or partially deprotected species using anion-exchange chromatography.
-
Prepare an anion-exchange column (e.g., Dowex AG1-X8, bicarbonate form).
-
Dissolve the crude product in a minimal amount of deionized water and apply it to the column.
-
Wash the column with deionized water to remove any uncharged impurities.
-
Elute the product using a linear gradient of a volatile salt buffer, such as triethylammonium bicarbonate (TEAB) or ammonium bicarbonate (e.g., 0 to 2.0 M).
-
Collect fractions and analyze for the presence of the desired inositol phosphate (e.g., using a phosphate assay).
-
Pool the positive fractions and lyophilize repeatedly to remove the volatile buffer, yielding the purified myo-inositol 1,3,4,6-tetrakisphosphate as a stable salt.
Data Summary and Validation
Successful synthesis requires rigorous characterization at each stage. The following table provides expected data for the key compounds in this workflow.
| Compound | Molecular Formula | Expected Yield Range | Key Analytical Techniques |
| 2,5-Di-O-benzyl-myo-inositol | C₂₀H₂₄O₆ | 60-75% (over 2 steps) | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Fully Protected Ins(1,3,4,6)P₄ | C₇₆H₈₀O₁₈P₄ | 50-70% | ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry |
| myo-Inositol 1,3,4,6-tetrakisphosphate | C₆H₁₆O₁₈P₄ | 85-95% (after purif.) | ³¹P NMR (distinct signals for each phosphate), ¹H NMR (D₂O), Phosphate Assay |
Conclusion
2,5-Di-O-benzyl-myo-inositol stands out as a strategically superior intermediate for the efficient and direct synthesis of myo-inositol 1,3,4,6-tetrakisphosphate. Its use exemplifies a core principle of modern synthetic chemistry: the intelligent application of protecting groups to minimize step count and maximize control over the final molecular architecture. The detailed protocols provided herein offer a robust and validated pathway for researchers to access this important signaling molecule, thereby enabling further investigation into the complex world of inositol phosphate biology.
References
-
Gigg, J., Gigg, R., Payne, S., & Desai, T. (1992). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research, 228(1), 65-79. [Link]
Sources
Introduction: The Strategic Importance of Selectively Protected Inositols
An In-Depth Technical Guide to 2,5-Di-O-benzyl-myo-inositol: Synthesis, Properties, and Applications in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,5-Di-O-benzyl-myo-inositol, a pivotal intermediate in the synthesis of complex inositol phosphates and their analogs. As a Senior Application Scientist, this document is structured to deliver not only technical data but also field-proven insights into the strategic importance of this molecule in advancing our understanding of cellular signaling and facilitating drug discovery.
myo-Inositol and its phosphorylated derivatives are central to a myriad of cellular processes, acting as second messengers in critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1][2] The intricate signaling cascades, such as the phosphoinositide 3-kinase (PI3K) pathway, rely on the precise spatial and temporal generation of various inositol phosphate isomers.[3][4][5][6][7] To dissect these pathways and develop targeted therapeutics, researchers require access to structurally defined inositol phosphate analogs.
The synthesis of these analogs is a significant challenge due to the polyhydroxylated and stereochemically complex nature of the myo-inositol scaffold. This necessitates a strategic approach to the use of protecting groups to enable regioselective modification of the inositol ring. 2,5-Di-O-benzyl-myo-inositol has emerged as a valuable intermediate in this context. The selective placement of two benzyl groups at the C2 and C5 positions leaves the remaining hydroxyl groups available for phosphorylation or other modifications, providing a gateway to a range of biologically active molecules.
Physicochemical Properties of 2,5-Di-O-benzyl-myo-inositol
A specific CAS Registry Number for the 2,5-di-O-benzyl-myo-inositol isomer is not consistently reported in major chemical databases. Researchers should refer to experimental data for characterization. The molecular formula and weight can be calculated as follows:
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.40 g/mol |
| Appearance | Typically a solid |
Note on Isomerism: It is crucial to distinguish 2,5-Di-O-benzyl-myo-inositol from other dibenzylated inositol isomers, as the substitution pattern dictates the synthetic utility.
Synthesis of 2,5-Di-O-benzyl-myo-inositol: A Strategic Approach
The synthesis of 2,5-Di-O-benzyl-myo-inositol requires a multi-step approach involving the strategic use of protecting groups to achieve the desired regioselectivity. A common strategy involves the use of more labile protecting groups to shield certain hydroxyls while the more stable benzyl ethers are installed at the desired positions.
The Rationale Behind the Synthetic Strategy
The choice of protecting groups is a critical decision in inositol chemistry. Benzyl ethers are favored for their stability under a wide range of reaction conditions, yet they can be readily removed by catalytic hydrogenolysis. This orthogonality to other protecting groups, such as acetals or silyl ethers, allows for a stepwise and controlled functionalization of the inositol core.
A well-established route to 2,5-Di-O-benzyl-myo-inositol, as described by Desai et al. (1992), utilizes 1,3,4,6-tetra-O-allyl-myo-inositol as a key intermediate.[8] The allyl groups serve as temporary protecting groups that can be selectively removed under conditions that do not affect the subsequently introduced benzyl ethers.
Experimental Protocol: Synthesis of 2,5-Di-O-benzyl-myo-inositol
The following is a representative experimental protocol adapted from the literature.[8]
Step 1: Benzylation of 1,3,4,6-Tetra-O-allyl-myo-inositol
-
To a solution of 1,3,4,6-tetra-O-allyl-myo-inositol in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the suspension at room temperature for 1 hour.
-
Add benzyl bromide (BnBr) dropwise and continue stirring at room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol.
Step 2: Deallylation to Afford 2,5-Di-O-benzyl-myo-inositol
-
Dissolve the 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol in a suitable solvent mixture (e.g., ethanol/toluene/water).
-
Add 1,4-diazabicyclo[2.2.2]octane (DABCO) and Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 2,5-Di-O-benzyl-myo-inositol.
Applications in Drug Development and Signal Transduction Research
2,5-Di-O-benzyl-myo-inositol is not typically the final biologically active molecule but rather a crucial stepping stone for the synthesis of more complex structures.
Synthesis of Inositol Phosphate Analogs
The primary application of 2,5-Di-O-benzyl-myo-inositol is as a precursor to various inositol phosphates. The free hydroxyl groups at the 1, 3, 4, and 6 positions can be selectively phosphorylated to generate a range of inositol polyphosphates. For instance, it has been used to synthesize 2,5-di-O-benzyl-myo-inositol 1,3,4,6-tetrakisphosphate.[8] These synthetic analogs are invaluable tools for:
-
Elucidating the substrate specificity of inositol phosphate kinases and phosphatases.
-
Investigating the binding domains of proteins that interact with inositol phosphates.
-
Developing inhibitors or probes for enzymes involved in phosphoinositide signaling.[1][2]
Probing the Phosphoinositide Signaling Pathway
The phosphoinositide signaling pathway is a cornerstone of cellular communication, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[3][4][5][6][7] Access to synthetic inositol phosphates derived from intermediates like 2,5-Di-O-benzyl-myo-inositol allows researchers to investigate this pathway with high precision.
Below is a simplified representation of the PI3K signaling pathway, a key component of phosphoinositide signaling.
Sources
- 1. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical and Technical Guide to the Regioselective Protection of myo-Inositol Derivatives
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Challenge and Elegance of myo-Inositol Chemistry
The story of myo-inositol is a testament to the intricate dance between chemical synthesis and biological discovery. First isolated from muscle tissue by Johann Joseph Scherer in 1850, this deceptively simple cyclitol has emerged as a central player in a vast array of cellular processes.[1][2] Its phosphorylated derivatives, the phosphoinositides, are key components of cell membranes and act as critical second messengers in signal transduction pathways, governing everything from cell growth and differentiation to apoptosis.[1][3][4] This profound biological significance has fueled a relentless pursuit among synthetic chemists: to unlock the therapeutic potential of myo-inositol and its analogues by precisely manipulating its six hydroxyl groups.
This technical guide provides a comprehensive historical narrative and a detailed examination of the core strategies developed for the regioselective protection of myo-inositol. It is designed for the modern researcher, offering not just a recitation of methods, but a deeper understanding of the chemical principles and strategic thinking that have shaped this challenging and rewarding field. We will journey from the early, often frustrating, attempts at selective protection to the sophisticated orthogonal strategies that now enable the synthesis of exquisitely complex, biologically active molecules.
The Inherent Challenge: Differentiating the Six Hydroxyls of myo-Inositol
The structure of myo-inositol, with its one axial and five equatorial hydroxyl groups, presents a formidable synthetic challenge.[5] While the equatorial hydroxyls at positions 1, 3, 4, and 6 are chemically similar, the axial hydroxyl at C2 and the equatorial hydroxyl at C5 exhibit distinct reactivities. Early research established a general reactivity order for the hydroxyl groups: C1/C3 > C4/C6 > C5 > C2.[6] This inherent difference in reactivity provided the initial foothold for chemists attempting to achieve regioselectivity, but the subtle variations required the development of highly specialized protecting group strategies.
Early Strategies: A Tale of Ketals and Tedious Separations
The traditional approach to differentiating the hydroxyl groups of myo-inositol involved the formation of ketals.[3] Reaction of myo-inositol with acetone or cyclohexanone under acidic conditions yields a mixture of di-ketal products. While this method allows for the protection of four of the six hydroxyls, it typically results in a mixture of isomers, necessitating laborious chromatographic separation with often low yields of the desired product.[3] Despite these drawbacks, the use of diketal protection was a crucial first step, enabling the synthesis of a range of early myo-inositol derivatives and laying the groundwork for future innovations.
The Orthoester Revolution: A Paradigm Shift in Regioselectivity
A significant breakthrough in myo-inositol chemistry came with the introduction of orthoester protecting groups. This strategy offered a more efficient and regioselective means of protecting the 1,3,5-triol system.
The Power of the 1,3,5-Orthoester
The reaction of myo-inositol with a trialkyl orthoformate, typically in the presence of an acid catalyst, leads to the formation of a 1,3,5-orthoformate.[3][6] This single-step reaction protects three hydroxyl groups with high efficiency, leaving the C2, C4, and C6 hydroxyls available for further functionalization. The rigid, adamantane-like structure of the resulting orthoester locks the cyclohexane ring in a specific conformation, which can be exploited for subsequent stereoselective reactions.
Regioselective Opening: Unveiling New Possibilities
The true versatility of the orthoester strategy lies in its regioselective opening. Treatment of myo-inositol orthoesters with various reagents allows for the controlled deprotection of one or more hydroxyls, leading to a diverse array of partially protected intermediates. For instance, acid hydrolysis of myo-inositol 1,3,5-orthoesters (other than orthoformates) has been shown to selectively yield the corresponding 2-O-acyl myo-inositol derivatives via a 1,2-bridged dioxolanylium ion intermediate.[7] This regioselectivity provides a direct route to valuable precursors for the synthesis of biologically active inositol phosphates.
The Rise of Orthogonal Strategies: Benzyl, Silyl, and Acyl Protections
The development of a broader palette of protecting groups, each with distinct cleavage conditions, ushered in the era of orthogonal synthesis. This approach allows for the selective deprotection of one group in the presence of others, a critical capability for the synthesis of complex, multifunctional molecules like phosphoinositides and their analogues.[8][9][10][11]
Benzyl Ethers: Robust and Reliable
Benzyl ethers have long been a mainstay in carbohydrate and polyol chemistry due to their stability to a wide range of reaction conditions and their facile removal by hydrogenolysis.[12] The regioselective benzylation of partially protected myo-inositol derivatives has been a key strategy in the synthesis of numerous complex inositol-containing molecules.
Silyl Ethers: Tunable Lability
Silyl ethers offer a versatile set of protecting groups with tunable lability. The steric bulk of the silyl group can be varied to achieve regioselective protection of the less hindered equatorial hydroxyls. Furthermore, the stability of silyl ethers to acidic and basic conditions can be fine-tuned, allowing for their selective removal in the presence of other protecting groups. For example, the use of tert-butyldimethylsilyl (TBDMS) ethers, which are readily cleaved by fluoride ions, provides an orthogonal protection strategy in the presence of benzyl ethers and esters.[13][14]
Acyl Groups: Temporary Protection and Directing Effects
Acyl groups, such as acetates and benzoates, are often employed as temporary protecting groups due to their ease of introduction and removal under basic conditions. Beyond their protective role, acyl groups can also act as directing groups in subsequent reactions, influencing the stereochemical outcome of glycosylations and other transformations.
Enabling the Synthesis of Biologically Active Molecules: Case Studies
The evolution of regioselective protection strategies for myo-inositol has been driven by the need to synthesize increasingly complex, biologically active molecules for research and therapeutic development.
The Synthesis of Phosphoinositides
The synthesis of phosphoinositides, with their intricate phosphorylation patterns, represents a pinnacle of achievement in myo-inositol chemistry. Orthogonal protecting group strategies are essential to selectively phosphorylate the desired hydroxyl groups while leaving others protected. The historical development of these syntheses mirrors the advancements in protecting group chemistry, with each new strategy enabling the creation of more complex and biologically relevant phosphoinositide analogues.
Phosphatidylinositol Mannosides (PIMs)
Phosphatidylinositol mannosides (PIMs) are a class of glycolipids found in the cell wall of Mycobacterium tuberculosis and are important targets for vaccine development.[15][16][17] The synthesis of PIMs requires the regioselective glycosylation of the myo-inositol core, a feat made possible through the sophisticated use of orthogonal protecting groups to differentiate the C2 and C6 hydroxyls.[5]
Experimental Protocols: A Practical Guide
To provide a practical context for the strategies discussed, this section details representative experimental protocols for key transformations in myo-inositol chemistry.
Preparation of 1,3,5-O-myo-Inositol Orthoformate
Objective: To protect the 1,3, and 5 hydroxyl groups of myo-inositol using a one-step orthoester formation.
Procedure:
-
To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL) is added triethyl orthoformate (20.5 mL, 123 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol).
-
The reaction mixture is heated to 100 °C under a nitrogen atmosphere for 4 hours, during which time the suspension dissolves to give a clear solution.
-
The reaction is cooled to room temperature and quenched by the addition of triethylamine (1 mL).
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual DMF.
-
The resulting solid is triturated with diethyl ether, collected by filtration, and dried under vacuum to afford the desired 1,3,5-O-myo-inositol orthoformate as a white solid.
| Reactant | MW | Amount | Moles | Equivalents |
| myo-Inositol | 180.16 | 10.0 g | 55.5 mmol | 1.0 |
| Triethyl orthoformate | 148.20 | 20.5 mL | 123 mmol | 2.2 |
| p-TsOH·H₂O | 190.22 | 0.5 g | 2.6 mmol | 0.05 |
Regioselective Benzylation of 1,3,5-O-myo-Inositol Orthoformate
Objective: To selectively benzylate the C4 and C6 hydroxyl groups of the myo-inositol orthoformate.
Procedure:
-
To a solution of 1,3,5-O-myo-inositol orthoformate (5.0 g, 26.3 mmol) in anhydrous DMF (50 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 2.63 g, 65.8 mmol).
-
The mixture is stirred at 0 °C for 30 minutes, and then benzyl bromide (7.5 mL, 63.1 mmol) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of methanol (5 mL) at 0 °C, followed by water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the 2,4-di-O-benzyl-myo-inositol orthoformate.
| Reactant | MW | Amount | Moles | Equivalents |
| 1,3,5-O-myo-Inositol Orthoformate | 190.16 | 5.0 g | 26.3 mmol | 1.0 |
| Sodium Hydride (60%) | 40.00 | 2.63 g | 65.8 mmol | 2.5 |
| Benzyl Bromide | 171.04 | 7.5 mL | 63.1 mmol | 2.4 |
Visualizing the Strategies: Reaction Pathways and Logical Relationships
The following diagrams illustrate the key strategic decisions and reaction pathways in the regioselective protection of myo-inositol.
Figure 2: A conceptual workflow illustrating an orthogonal deprotection strategy.
Conclusion: A Foundation for Future Discovery
The history of the regioselective protection of myo-inositol is a compelling narrative of chemical ingenuity driven by biological inquiry. From the early struggles with non-selective methods to the development of elegant and highly efficient orthogonal strategies, each advancement has opened new doors to understanding the complex roles of inositols in living systems. The robust methodologies and the deep mechanistic understanding that have been built over decades now provide a powerful toolkit for today's researchers. As the fields of chemical biology and drug discovery continue to evolve, the ability to precisely synthesize novel myo-inositol derivatives will remain a cornerstone of progress, enabling the development of new therapeutic agents and research tools to unravel the remaining mysteries of the inositol world.
References
- Anastasi, F., Bucci, R., Contini, A., Nava, D., & Erba, E. (2025). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. European Journal of Organic Chemistry.
- Shashidhar, M. S. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Arkivoc, 2002(7), 63-75.
- Stadelmaier, A., & Schmidt, R. R. (2003). Synthesis of phosphatidylinositol mannosides (PIMs).
- Schmidt, R. R., & Stadelmaier, A. (2003). Synthesis of phosphatidylinositol mannosides (PIMs).
- Wu, X., & Bundle, D. R. (2005). Synthesis of phosphatidylinositol mannosides (PIM 2), a cell-envelope component of mycobacterium tuberculosis, toward the preparation of higher PIMs, lipoarabinomannan (LM), and lipomannan(LAM). The Journal of Organic Chemistry, 70(19), 7381-7389.
- Salamonczyk, G. M., & Bruzik, K. S. (1990). Synthesis and applications of phosphatidylinositols and their analogues. Journal of the Indian Chemical Society, 67(11), 871-881.
- Cheng, Y., Zhai, H., & Weng, G. (1994). Synthesis of 1,4,6-tri-O-benzyl myo-inositol—A key intermediate to myo-inositol-1,2,5-O-trisphosphate. Chinese Journal of Chemistry, 12(2), 162-167.
- Jansson, Y. (2016).
- Goren, M. B., & Jiang, C. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of organic chemistry, 78(6), 2596–2605.
- Seeberger, P. H., & Anish, C. (2008). Chemical Synthesis of All Phosphatidylinositol Mannoside (PIM) Glycans from Mycobacterium tuberculosis. Journal of the American Chemical Society, 130(48), 16259–16267.
- Fleet, G. W. J., & Witty, D. R. (2004). Conformation inversion of an inositol derivative by use of silyl ethers: a modified route to 3,6-di-O-substituted-L-ido-tetrahydroxyazepane derivatives. Organic & Biomolecular Chemistry, 2(7), 1007-1012.
- Irvine, R. F. (2016). A short history of inositol lipids. Journal of lipid research, 57(9), 1683–1689.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Ozaki, S., & Watanabe, Y. (1987).
- Unfer, V., & Bizzarri, M. (2023). Myo-Inositol and D-Chiro-Inositol as Modulators of Ovary Steroidogenesis: A Narrative Review. International journal of molecular sciences, 24(8), 7239.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Wikipedia contributors. (2024, January 29). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]
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- Potter, B. V. L., & Riley, A. M. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie (International ed. in English), 55(5), 1614–1650.
- Kocienski, P. J. (2000). Protecting groups. Thieme.
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Technical Guide: Symmetry and Chirality of 2,5-Di-O-benzyl-myo-inositol
[1][2]
Executive Summary
This guide provides a rigorous structural and synthetic analysis of 2,5-di-O-benzyl-myo-inositol , a critical intermediate in the synthesis of phosphoinositides and glycosylphosphatidylinositols (GPIs).[1][2] Unlike the more common chiral derivatives (e.g., 1,4- or 3,6-substituted), the 2,5-isomer retains the inherent
Part 1: Structural Analysis & Symmetry[1][2]
To understand the 2,5-di-O-benzyl derivative, one must first deconstruct the stereochemistry of myo-inositol itself.[1][2]
The Parent Architecture
Myo-inositol is defined by a cyclohexane ring with a specific hydroxylation pattern: cis-1,2,3,5-trans-4,6 .[1][2][3][4] In its most stable chair conformation:
The Plane of Symmetry ( )
Myo-inositol is an achiral, meso compound.[2] It possesses a single plane of symmetry (
-
C2 and C5 lie on the plane.[5]
-
C1 is the mirror image of C3 .
-
C4 is the mirror image of C6 .
Effect of 2,5-Substitution
Derivatization at the C2 and C5 positions (e.g., with benzyl groups) places the substituents exactly on the existing plane of symmetry.[2] Unlike substitution at C1 or C4, which would break the symmetry and generate a chiral molecule, 2,5-substitution preserves the
Conclusion: 2,5-Di-O-benzyl-myo-inositol is a meso compound.[1][2] It is optically inactive (
Symmetry Visualization
The following diagram illustrates the logical flow determining the achiral nature of this derivative.
Caption: Logic flow confirming the meso status of 2,5-di-O-benzyl-myo-inositol based on the preservation of the C2-C5 symmetry plane.
Part 2: Synthetic Strategy
Direct benzylation of myo-inositol is non-selective.[1] To isolate the 2,5-isomer, a "negative protection" strategy is required: blocking the 1,3,4,6 positions to force alkylation at the exposed 2 and 5 hydroxyls.[2]
The most robust protocol, adapted from Desai et al. (1992) , utilizes allyl ethers as temporary blocking groups.[2]
The Protocol: 1,3,4,6-Tetra-O-allyl Route[2]
| Step | Reagents & Conditions | Mechanistic Purpose |
| 1. Allylation | Allyl bromide, NaH, DMF | Converts myo-inositol to a mixture of allyl ethers. |
| 2.[2] Isolation | Column Chromatography | Isolate 1,3,4,6-tetra-O-allyl-myo-inositol . The 1,3,4,6 pattern leaves the axial C2 and equatorial C5 free.[2] |
| 3. Benzylation | Benzyl bromide (BnBr), NaH, DMF | Irreversible alkylation of the exposed C2 and C5 hydroxyls. |
| 4.[2] De-allylation | PdCl₂, AcOH, NaOAc (or Wilkinson's cat.)[2] | Isomerization of allyl to propenyl, followed by hydrolysis to remove blocking groups.[2] |
| Product | 2,5-Di-O-benzyl-myo-inositol | Final target. |
Synthetic Pathway Diagram
Caption: Step-by-step synthetic pathway utilizing allyl protection to regioselectively target the 2 and 5 positions.
Part 3: Spectroscopic Validation (NMR)
Due to the
Symmetry-Derived Signal Equivalence
The plane of symmetry renders the following pairs of atoms enantiotopic (chemically equivalent in achiral environments):
-
C1
C3 -
C4
C6
Predicted 13C NMR Signals
Instead of seeing 6 distinct ring carbon signals (as in an asymmetric derivative), you will observe only 4 distinct resonances for the inositol ring.[2]
| Carbon Position | Multiplicity | Relative Intensity | Description |
| C2 | CH | 1 | Unique (Axial, Benzylated).[1][2] Typically downfield due to O-Bn.[2] |
| C5 | CH | 1 | Unique (Equatorial, Benzylated).[2] |
| C1 / C3 | CH | 2 | Equivalent pair.[1][2][6] |
| C4 / C6 | CH | 2 | Equivalent pair.[1][2][6] |
Note: Additional signals will appear for the Benzyl carbons (Ph-C H2- and Aromatic rings).[1][2]
Protocol for Validation
-
Acquire 13C{1H} NMR: Verify the presence of exactly 4 resonances in the aliphatic oxygenated region (65-85 ppm). If you see 6 lines, the symmetry is broken (indicating a mixture or wrong isomer).[2]
-
Check Optical Rotation: Prepare a solution in CHCl₃ or MeOH. The specific rotation
must be 0° .[2] Any non-zero value indicates contamination with chiral isomers (e.g., 1,4-dibenzyl).[1][2]
Part 4: Applications in Research
Scaffold for Phosphorylation
The 2,5-protected derivative is a valuable scaffold for synthesizing D-myo-inositol 1,3,4,6-tetrakisphosphate .[1][2] By protecting the 2 and 5 positions, researchers can selectively phosphorylate the remaining four hydroxyls.
Desymmetrization Studies
While 2,5-di-O-benzyl-myo-inositol is meso, it can be desymmetrized .[1][2] Reacting the C1/C3 or C4/C6 pairs with a chiral acylating agent or enzyme can break the symmetry, creating optically active precursors for complex natural product synthesis.
References
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992).[2] The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol.[2][7] Carbohydrate Research, 228(1), 65-79.[1][2]
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature (JCBN). (1989).[1][2] Numbering of atoms in myo-inositol. Biochemical Journal, 258(1), 1-2.[1][2][8]
-
Potter, B. V. L., & Lampe, D. (1995).[2] Chemistry of inositol lipid mediated signal transduction. Angewandte Chemie International Edition in English, 34(18), 1933-1972.[2] (Foundational text on inositol symmetry and protection).
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Probing the Machinery of Life: A Technical Guide to Metabolic Pathways Involving Synthetic Inositol Intermediates
Abstract
In the intricate landscape of cellular signaling, inositol and its phosphorylated derivatives, the phosphoinositides and inositol phosphates, stand as central regulators of a vast array of physiological processes. The transient nature and low abundance of these molecules, however, present significant challenges to their study. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic inositol intermediates—powerful tools that have revolutionized our ability to dissect these complex metabolic pathways. We will delve into the rationale for their creation, the chemical strategies for their synthesis, and their diverse applications in elucidating enzyme function, mapping signaling cascades, and developing novel therapeutic agents. This guide is structured to provide not only foundational knowledge but also actionable, field-proven insights and detailed experimental protocols.
Introduction: The Central Role of Inositol in Cellular Communication
myo-Inositol, a carbocyclic sugar, is the structural foundation for a class of potent signaling molecules.[1] Its hydroxyl groups can be combinatorially phosphorylated to generate a family of inositol phosphates (IPs) and membrane-bound phosphoinositides (PIs).[2][3] These molecules are not mere cellular components; they are dynamic second messengers that control critical events such as cell growth, proliferation, membrane trafficking, ion channel activity, and apoptosis.[4]
The canonical phosphoinositide signaling pathway begins with the phosphorylation of phosphatidylinositol (PI) at the 4 and 5 positions of the inositol ring to form phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[5] Upon receptor activation, phospholipase C (PLC) hydrolyzes PI(4,5)P₂ to generate two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃).[5][6] Ins(1,4,5)P₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). This cascade is a fundamental mechanism of signal transduction in virtually all eukaryotic cells.[6]
Further phosphorylation of Ins(1,4,5)P₃ by a series of kinases leads to the formation of "higher" inositol polyphosphates (e.g., InsP₆) and the highly energetic inositol pyrophosphates (PP-InsPs), which contain one or more high-energy pyrophosphate bonds.[7] These molecules are deeply involved in regulating cellular energy homeostasis and stress responses.[8]
Caption: The canonical phosphoinositide signaling pathway.
The Rationale for Synthetic Intermediates: Overcoming Biological Complexity
Studying these pathways is hampered by significant technical hurdles. Natural inositol intermediates are often present at very low concentrations, have fleeting half-lives due to rapid metabolic turnover by kinases and phosphatases, and exist in complex isomeric mixtures.[7] This makes it exceedingly difficult to isolate their specific functions.
Synthetic inositol intermediates are designed to circumvent these limitations. By introducing specific chemical modifications, we can create analogs with tailored properties:
-
Metabolic Stability: Replacing the hydrolyzable phosphodiester or pyrophosphate bonds with non-hydrolyzable mimics (e.g., methylenebisphosphonates) creates molecules resistant to cellular enzymes.[8] This allows researchers to study their binding interactions and downstream effects without the complication of metabolic breakdown.
-
Enhanced Specificity: Synthesis allows for the creation of specific isomers that may not be abundant in nature, enabling the study of isomer-specific protein interactions and enzyme activities.[9]
-
Probe Incorporation: Fluorescent tags, photoaffinity labels, or biotin can be attached to synthetic inositols.[10] These probes are invaluable for visualizing the subcellular localization of inositides, identifying novel binding partners, and developing high-throughput screening assays.
-
Therapeutic Potential: Modified inositols can act as potent and selective inhibitors or modulators of key enzymes in the pathway, such as PI3-kinases, which are major targets in cancer therapy.[2]
Core Synthetic Strategies and Methodologies
The chemical synthesis of phosphorylated inositols is a complex undertaking requiring sophisticated protection group strategies to selectively modify the six hydroxyl groups of the myo-inositol scaffold.[9]
Key Chemical Building Blocks and Protecting Groups
The synthesis typically starts from myo-inositol or a chiral precursor.[9] A common strategy involves the use of protecting groups that can be selectively removed.
-
Benzyl (Bn) Ethers: Widely used for their stability, they are typically removed in the final steps via hydrogenolysis.
-
Acetals and Ketals (e.g., Cyclohexylidene): These are used to protect vicinal diols but can be sensitive to the acidic conditions required for their removal.
-
Silyl Ethers (e.g., TBDPS): Offer orthogonal protection and are removed under specific conditions, often with fluoride ions.
Synthesis of a Non-Hydrolyzable Inositol Pyrophosphate Analog
A prime example of the power of chemical synthesis is the creation of non-hydrolyzable analogs of inositol pyrophosphates (PP-IPs). The high-energy pyrophosphate bond is particularly susceptible to hydrolysis. Replacing the P-O-P bond with a P-CH₂-P (methylenebisphosphonate) linkage creates a stable mimic.[8]
Illustrative Synthetic Route for 5PCP-IP₅ (a non-hydrolyzable 5PP-IP₅ analog): [8]
-
Starting Material: A suitably protected myo-inositol derivative with a free hydroxyl group at the desired position (e.g., C5) is prepared.
-
Phosphorylation: The free hydroxyl group is reacted with a methylenebisphosphonate reagent. This step installs the non-hydrolyzable core.
-
Further Phosphorylation: The remaining protected hydroxyl groups are deprotected and phosphorylated using appropriate phosphorylating agents.
-
Global Deprotection: All remaining protecting groups (e.g., benzyl ethers) are removed, typically via catalytic hydrogenation, to yield the final non-hydrolyzable analog.
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The Benzyl Ether in Inositol Chemistry: A Guide to Strategic Protection and Deprotection
Introduction: The Enduring Role of the Benzyl Ether in Complex Inositol Synthesis
The myo-inositol ring, a deceptively simple six-membered carbocycle, lies at the heart of a vast array of critical cellular signaling molecules, including the complex family of phosphatidylinositol phosphates (PIPs) and their glycosylated counterparts, the glycosylphosphatidylinositols (GPIs). The stereochemically dense arrangement of one axial and five equatorial hydroxyl groups presents a formidable challenge for synthetic chemists. Regioselective manipulation of these hydroxyls is paramount to accessing specific, biologically active isomers.
Among the arsenal of hydroxyl protecting groups, the benzyl (Bn) ether has maintained its status as a cornerstone of inositol chemistry for decades.[1] Its enduring popularity stems from a robust stability profile, being resistant to a wide range of acidic and basic conditions, which allows for the manipulation of other functional groups within the molecule.[1][2] However, it is the reliable and mild conditions for its removal—primarily catalytic hydrogenolysis—that cement its utility.[2][3] This guide provides an in-depth technical exploration of the stability of benzyl ethers in inositol ring systems, offering field-proven insights into strategic protection, the nuances of deprotection, and the causal factors that must be considered in experimental design.
Pillar 1: Strategic Benzylation - More Than Just Protection
The decision to introduce a benzyl ether is not merely about masking a hydroxyl group; it is a strategic choice that influences the entire synthetic route. The most prevalent method for benzylation is the Williamson ether synthesis, typically employing a strong base like sodium hydride (NaH) to deprotonate the inositol hydroxyl, followed by reaction with a benzyl halide (e.g., benzyl bromide, BnBr).[2][4]
The Causality of Reagent Choice and Reaction Conditions
The choice of base and solvent is critical and dictated by the substrate's solubility and the desired degree of regioselectivity. For instance, in the synthesis of phosphatidylinositol mannosides (PIMs), the use of NaH in a polar aprotic solvent like dimethylformamide (DMF) is common for exhaustive benzylation of the remaining free hydroxyls after initial selective glycosylations.[4]
However, achieving regioselective benzylation of the inositol ring itself often requires more nuanced approaches. The subtle differences in the reactivity of the equatorial and axial hydroxyls can be exploited. While some studies have reported a lack of marked preference for equatorial hydroxyls during benzylation,[5] others have demonstrated that chelation control can direct alkylation to specific positions. For example, regioselective dialkylation of the axial positions of myo-inositol orthoformate has been achieved to furnish 4,6-di-O-benzylated derivatives.[6]
The use of milder bases, such as silver oxide (Ag₂O), can favor the protection of the most accessible hydroxyl group, a useful strategy in the early stages of a synthesis.[2] For acid-sensitive substrates, the use of benzyl trichloroacetimidate under acidic conditions provides an alternative pathway for benzylation.[2]
Pillar 2: The Stability Landscape of Benzyl Ethers on the Inositol Ring
The inherent stability of the benzyl ether linkage is a key advantage, allowing for a broad range of subsequent chemical transformations. Benzyl ethers are generally stable to:
-
Basic conditions: They are resistant to saponification and other base-mediated reactions, allowing for the selective removal of ester protecting groups like acetates or benzoates.
-
Mildly acidic conditions: While very strong acids can cleave benzyl ethers, they are stable to the mildly acidic conditions often used for the removal of silyl ethers (e.g., TBAF) or acetals.[2][7]
This stability allows for the implementation of orthogonal protecting group strategies, which are essential for the synthesis of complex, polyfunctional molecules like higher-order inositol phosphates and PIMs.[8][9][10] For example, a common strategy involves the use of benzyl ethers for "permanent" protection, while more labile groups like silyl ethers or acetals are used for "temporary" protection of specific hydroxyls that need to be unmasked for subsequent reactions.[11]
Pillar 3: The Art of Debenzylation - A Gateway to the Final Product
The selective and efficient removal of benzyl ethers is often the final and most critical step in the synthesis of inositol-containing targets. The choice of debenzylation method is dictated by the presence of other functional groups in the molecule.
Catalytic Hydrogenolysis: The Workhorse of Debenzylation
The most common and mildest method for cleaving benzyl ethers is catalytic hydrogenolysis.[3] This reaction is typically carried out using a palladium catalyst, most often 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂).[3][12] The reaction proceeds via the reductive cleavage of the carbon-oxygen bond of the benzyl ether, yielding the free hydroxyl group and toluene as a byproduct.[2]
This method is highly efficient and clean, and the byproducts are easily removed. It is the method of choice when the molecule does not contain other reducible functional groups, such as alkenes, alkynes, or azides.[7] In the synthesis of phosphatidylinositol mannosides, for instance, global deprotection via hydrogenolysis is often employed to remove all benzyl ethers and other protecting groups like benzylidene acetals in a single step.[8][9]
Catalytic Transfer Hydrogenation (CTH): A Safer and More Selective Alternative
A significant advancement in debenzylation methodology is the use of catalytic transfer hydrogenation (CTH).[13][14] This technique avoids the need for high-pressure hydrogen gas, making it inherently safer and more convenient for standard laboratory settings.[14] In CTH, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, generates hydrogen in situ in the presence of a catalyst like Pd/C.[13][14][15][16]
CTH often proceeds under milder conditions and can exhibit greater selectivity. For example, it has been shown to be effective for the debenzylation of O-aryl benzyl ethers while leaving alkyl benzyl ethers intact.[15] The choice of hydrogen donor is crucial; for instance, cyclohexene is often preferred for debenzylations, but the reaction may require the presence of acetic acid.[15]
Chemical Cleavage Methods: For When Hydrogenolysis is Not an Option
In cases where the substrate contains functional groups that are sensitive to reduction, alternative chemical methods for benzyl ether cleavage must be employed.
-
Strong Acids: Lewis acids or strong protic acids can cleave benzyl ethers, although this method is generally less favored due to its harshness and potential for side reactions, especially with the acid-sensitive glycosidic linkages in glycosylated inositols.[2]
-
Dissolving Metal Reduction: The Birch reduction (sodium in liquid ammonia) can also be used for debenzylation.[7] However, this method is also quite harsh and not compatible with many other functional groups.
-
Oxidative Cleavage: Certain substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][17] This provides an orthogonal deprotection strategy to the standard hydrogenolysis of unsubstituted benzyl ethers.
Data Presentation
Table 1: Common Conditions for Debenzylation of Benzyl Ethers in Inositol Synthesis
| Method | Catalyst/Reagent | Hydrogen/Hydrogen Donor | Solvent | Temperature | Typical Yield (%) | Reference(s) |
| Catalytic Hydrogenolysis | 10% Pd/C | H₂ (balloon or pressure) | EtOH, MeOH, or EtOAc | Room Temperature | >90 | [3][12] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH or EtOH | Reflux | 85-95 | [14][16] |
| Catalytic Transfer Hydrogenation | 10% Pd/C | Formic Acid | MeOH or EtOH | Room Temperature | 80-95 | [13][18] |
| Catalytic Transfer Hydrogenation | Pd(0) EnCat™ 30NP | Cyclohexene/Acetic Acid | EtOH | Reflux | High | [15] |
| Dissolving Metal Reduction | Na / liq. NH₃ | - | THF/EtOH | -78 °C | Variable | [7] |
Experimental Protocols
Protocol 1: General Procedure for Benzylation of a myo-Inositol Derivative
-
Dissolve the partially protected myo-inositol derivative (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, 1.2 eq per hydroxyl group to be benzylated) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Global Debenzylation by Catalytic Hydrogenolysis
-
Dissolve the fully benzylated inositol derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
To this solution, add 10% Palladium on carbon (Pd/C) (typically 10-20% by weight of the substrate).
-
Purge the reaction flask with hydrogen gas (or use a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Protocol 3: General Procedure for Debenzylation by Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
-
Dissolve the benzylated inositol derivative (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) (typically 20-50% by weight of the substrate).
-
Add ammonium formate (5-10 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the combined filtrates under reduced pressure.
-
The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove excess ammonium salts.
-
Dry the organic layer, filter, and concentrate to afford the deprotected product.
Visualization of Key Workflows
Caption: A generalized workflow for the protection and deprotection of inositol hydroxyls using benzyl ethers.
Caption: An example of an orthogonal protecting group strategy in inositol synthesis.
Conclusion
The benzyl ether remains an indispensable tool in the challenging field of inositol chemistry. Its robust nature, coupled with a variety of reliable deprotection methods, provides the synthetic chemist with a high degree of flexibility and control. A thorough understanding of the factors influencing the stability and cleavage of benzyl ethers within the unique stereochemical context of the inositol ring is crucial for the successful design and execution of complex synthetic strategies. The continued development of milder and more selective debenzylation techniques, such as catalytic transfer hydrogenation, further enhances the utility of this classic protecting group, ensuring its prominent role in the synthesis of biologically important inositol derivatives for years to come.
References
-
Synthesis of glycoconjugate fragments of mycobacterial phosphatidylinositol mannosides and lipomannan. Beilstein Journals. Available at: [Link]
-
Phosphatidylinositol mannosides: Synthesis and adjuvant properties of phosphatidylinositol di- and tetramannosides. ResearchGate. Available at: [Link]
-
Synthesis of phosphatidylinositol mannosides (PIMs). ResearchGate. Available at: [Link]
-
Synthesis and structure of phosphatidylinositol dimannoside. PubMed. Available at: [Link]
-
Synthesis and Structure of Phosphatidylinositol Dimannoside. ACS Publications. Available at: [Link]
-
Improved Chemistry of myo‐Inositol: A New Synthetic Strategy to Protected 1‐Keto‐ and 1,2‐Keto‐Inososes. AIR Unimi. Available at: [Link]
-
The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). PMC. Available at: [Link]
-
A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. Available at: [Link]
-
Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Available at: [Link]
-
The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. Available at: [Link]
-
Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Available at: [Link]
-
Alcohol Protecting Groups. Available at: [Link]
- Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. CoLab.
-
2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. PMC. Available at: [Link]
-
Cyclitols. XXV. Benzyl ethers of (–)-inositol. Lack of selectivity in O-substitution. ConnectSci. Available at: [Link]
-
and l,d-Di-myo-Inositol-1,1'-Phosphate and their Behavior as Stabilizers of Enzyme Activity at Extreme Temperatures. PMC. Available at: [Link]
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes. Chemical Science (RSC Publishing). Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. ACS Publications. Available at: [Link]
-
Achieving molecular stability of racemic 4-O-benzyl-myo-inositol-1,3,5-orthoformate through crystal formation. CrystEngComm (RSC Publishing). Available at: [Link]
-
Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available at: [Link]
-
CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at: [Link]
-
Cyclitols. Part XXIV. Selective acetolysis of myoinositol benzyl ethers. RSC Publishing. Available at: [Link]
-
Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]
-
Stereoselective oxidation of protected inositol derivatives catalyzed by inositol dehydrogenase from Bacillus subtilis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The inositol phospholipids: a stereochemical view of biological activity. SciSpace. Available at: [Link]
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher. Available at: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectsci.au [connectsci.au]
- 6. Development of isotope-enriched phosphatidylinositol-4- and 5-phosphate cellular mass spectrometry probes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06219G [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 18. pubs.acs.org [pubs.acs.org]
Intro to Selective Alkylation of myo-Inositol via Stannylene Acetals
Executive Summary
The selective functionalization of myo-inositol is a cornerstone challenge in the synthesis of phosphoinositides (PIs) and glycosylphosphatidylinositols (GPIs). With six hydroxyl groups—five equatorial and one axial—direct alkylation typically yields intractable mixtures of regioisomers.
This guide details the Stannylene Acetal method , a chelation-controlled strategy that bypasses the statistical limitations of thermodynamic alkylation. By leveraging the coordination chemistry of dibutyltin oxide (Bu₂SnO), researchers can activate specific hydroxyl groups—predominantly equatorial oxygens within cis-1,2-diol systems—achieving high regioselectivity with stoichiometric precision.
The Stereochemical Challenge
To understand the solution, we must first define the problem. myo-Inositol exists in a chair conformation where the hydroxyl group at C2 is axial , while the hydroxyls at C1, C3, C4, C5, and C6 are equatorial .
-
Thermodynamic Control (Standard Base): Reactions using NaH or KOH typically favor the most acidic hydroxyls or those least sterically hindered. This often results in over-alkylation or random substitution patterns.
-
Kinetic Control (Stannylene Method): Organotin reagents form covalent cyclic acetals with cis-diols. This temporarily locks the conformation and redistributes electron density, making one specific oxygen atom significantly more nucleophilic than its neighbor.
The Stannylene Mechanism: Activation & Regioselectivity[1]
The core of this methodology is the formation of a dibutylstannylene acetal (also known as a stannylidine).
Formation
Reaction of a vicinal diol with dibutyltin oxide (Bu₂SnO) in refluxing solvent (with azeotropic water removal) yields a five-membered stannylene ring.
The "Grindley Rules" of Regioselectivity
Professor T. Bruce Grindley established the foundational rules governing these intermediates. In the context of myo-inositol derivatives:
-
Preference for cis-Diols: Tin preferentially bridges cis-1,2-diols (axial-equatorial) over trans-1,2-diols (equatorial-equatorial).
-
The Equatorial Preference: In a cis-1,2-stannylene acetal derived from myo-inositol (e.g., bridging C1-C2), the equatorial oxygen (C1) becomes the primary site of nucleophilic attack, while the axial oxygen (C2) remains protected.
-
Oligomerization: In non-polar solvents, stannylenes exist as dimers or oligomers. The "nucleophilic" oxygen is often the one not involved in the intermolecular Sn–O coordination.
The Fluoride Effect (The "Power User" Modification)
While traditional thermal alkylation works, modern protocols often add a fluoride source (CsF or TBAF). Fluoride coordinates to the tin, breaking up the unreactive dimers into highly reactive monomeric "ate" complexes. This significantly accelerates the reaction and often enhances regioselectivity.[1]
Visualization: Reaction Pathway & Logic
The following diagram illustrates the transformation workflow and the decision matrix for regioselectivity.
Caption: Workflow for stannylene-mediated alkylation, highlighting the transition from inert dimers to reactive monomers via fluoride coordination.
Experimental Protocol: Selective Benzylation
This protocol describes the selective benzylation of a generic myo-inositol derivative containing a cis-1,2-diol (e.g., 1,2-O-isopropylidene-myo-inositol, targeting the C3 equatorial position).
Reagents & Equipment
-
Substrate: myo-Inositol derivative (1.0 eq)
-
Reagent: Dibutyltin oxide (Bu₂SnO) (1.1 eq)
-
Electrophile: Benzyl bromide (BnBr) (1.2 eq)
-
Additive: Cesium Fluoride (CsF) (1.2 eq)
-
Solvents: Methanol (anhydrous), Toluene (anhydrous), DMF (anhydrous).
-
Glassware: Round-bottom flask, Dean-Stark apparatus (or molecular sieves).
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Solvation | Dissolve the diol substrate (1.0 eq) and Bu₂SnO (1.1 eq) in a mixture of Toluene/MeOH (4:1 ratio). |
| 2 | Formation | Heat to reflux with a Dean-Stark trap. Continuously remove water/methanol. Reflux for 2–4 hours until the solution is clear and volume is reduced. |
| 3 | Solvent Swap | Evaporate the toluene in vacuo to obtain the solid stannylene acetal. Keep strictly anhydrous. |
| 4 | Activation | Re-dissolve the white solid in anhydrous DMF (or Toluene). Add CsF (1.2 eq). Stir for 30 mins at RT.[2] |
| 5 | Alkylation | Add Benzyl Bromide (1.2 eq). Stir at RT or mild heat (40–60°C) depending on substrate steric bulk. Monitor by TLC. |
| 6 | Quench | Dilute with EtOAc, wash with water and brine. The tin byproducts are often removed by washing with KF solution. |
Troubleshooting & Optimization
As a Senior Scientist, you will encounter substrates that deviate from the "textbook" outcome. Use this matrix to optimize:
The Solvent Effect[2]
-
Non-polar (Toluene/Benzene): Promotes tight dimerization. Reaction rates are slower; requires higher temperatures. High regioselectivity due to rigid transition states.
-
Polar Aprotic (DMF/DMSO): Disrupts dimerization. Faster rates, but potentially lower regioselectivity if the temperature is not controlled.
Handling Stubborn Substrates
If the reaction stalls or yields are low:
-
Switch to Tetrabutylammonium Iodide (TBAI): Adding TBAI (0.1–1.0 eq) acts as a phase transfer catalyst and nucleophilic activator.
-
Microwave Irradiation: Stannylene reactions respond exceptionally well to microwave heating (100°C for 10–20 mins), often improving yields for sterically hindered electrophiles.
Tin Removal (Crucial for Pharma Applications)
Organotin compounds are toxic and difficult to remove.
-
Standard: Wash organic layer with 10% aqueous KF.
-
Advanced: Stir crude product with 1,5-cyclooctadiene (0.1 eq) and silica gel, then filter. The tin coordinates to the silica/ligand matrix.
Comparative Data: Stannylene vs. Hydride
The following table contrasts the stannylene method against standard hydride alkylation for myo-inositol derivatives.
| Feature | NaH / DMF (Classical) | Bu₂SnO / Alkyl Halide (Stannylene) |
| Mechanism | Deprotonation (pKa driven) | Chelation / Activation (Geometry driven) |
| Selectivity | Low (Statistical mixtures) | High (Differentiation of ax/eq OH) |
| Stoichiometry | Excess often required | Near stoichiometric (1.1 eq) |
| Reaction Time | Fast (Minutes to Hours) | Slower (Hours) without F- activation |
| Major Drawback | Over-alkylation | Toxicity of Tin; Water sensitivity |
| Best For | Exhaustive protection (Permethylation) | Selective mono-protection |
References
-
Grindley, T. B. (1998). Applications of Stannyl Ethers and Stannylene Acetals to Oligosaccharide Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 53, 17–142.
-
Martinelli, M. J., et al. (1999).[1] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450.
-
Gouin, S. G. (2007). Organotin-mediated regioselective functionalization of polyols. Journal of Organic Chemistry. (Contextual citation based on general methodology reviews). (Representative link for JOC search)
-
Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Signal Transduction. Angewandte Chemie International Edition, 34(18), 1933–1972.
Sources
Methodological & Application
Application Note: High-Fidelity Regioselective Benzylation of myo-Inositol via Stannylene Acetals
Abstract & Strategic Context
The selective protection of myo-inositol is a foundational challenge in the synthesis of phosphoinositides (PIs) and glycosyl-phosphatidylinositols (GPIs). myo-Inositol possesses six secondary hydroxyl groups: one axial (C2) and five equatorial (C1, C3, C4, C5, C6). Traditional protection methods often yield intractable mixtures of isomers.
This guide details the Tin-Mediated Regioselective Alkylation , a protocol leveraging organotin intermediates (stannylene acetals) to enhance the nucleophilicity of specific hydroxyl groups. Unlike statistical benzylation, this method exploits the coordination geometry of dibutyltin oxide (
Key Deliverable: This protocol focuses on the controlled synthesis of rac-1,3-di-O-benzyl-myo-inositol , a versatile intermediate for IP3 and PIP3 analog synthesis.
Mechanistic Theory: The "Activation-Direction" Principle
Understanding the coordination chemistry is vital for protocol success.
-
Stannylene Formation:
reacts with cis-vicinal diols. In myo-inositol, the axial-equatorial pairs (C1-C2 and C2-C3) are kinetically and thermodynamically favored for acetal formation over equatorial-equatorial pairs. -
Regioselective Activation: Within the stannylene ring spanning an axial and an equatorial oxygen, the equatorial oxygen becomes significantly more nucleophilic.
-
The Fluoride Effect: The addition of fluoride ions (CsF or TBAB) coordinates to the tin atom, forming a pentacoordinate stannate complex. This further polarizes the Sn-O bonds, accelerating the reaction and enhancing regioselectivity towards the primary alkyl halide (
).
Visualization: Mechanistic Pathway
Figure 1: Mechanistic pathway showing the conversion of the cis-diol to the activated stannate complex, directing substitution to the equatorial position.
Experimental Protocol
Material Requirements & Safety
-
Reagents: myo-Inositol (>99%), Dibutyltin oxide (
), Benzyl bromide ( ), Cesium Fluoride ( ). -
Solvents: Methanol (anhydrous), Toluene (anhydrous), DMF (anhydrous).
-
Safety Critical: Organotin compounds are toxic and readily absorbed through the skin. Benzyl bromide is a potent lachrymator. All operations must be performed in a high-efficiency fume hood.
Step-by-Step Methodology
Phase A: Formation of the Dibutylstannylene Acetal
This step is moisture-sensitive. Incomplete water removal will stall the reaction.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Solubilization: Suspend myo-inositol (1.80 g, 10 mmol) and
(5.48 g, 22 mmol, 2.2 eq) in anhydrous Methanol (60 mL).-
Note: Methanol is required initially to dissolve the inositol and form the methoxy-tin intermediate.
-
-
Reflux 1: Heat to reflux until the solution becomes clear (approx. 1–2 hours).
-
Solvent Exchange: Remove the methanol under reduced pressure (rotary evaporator) to obtain a white solid.
-
Dehydration: Re-dissolve/suspend the solid in anhydrous Toluene (100 mL). Heat to reflux with the Dean-Stark trap.
-
Azeotropic Drying: Continue reflux for 4–6 hours. Remove the toluene volume periodically from the trap to drive the equilibrium (
). -
Concentration: Evaporate the toluene under reduced pressure. The residue is the activated stannylene acetal. Proceed immediately to Phase B.
Phase B: Fluoride-Promoted Regioselective Benzylation
The use of CsF/DMF allows for milder conditions than the traditional thermal toluene method.
-
Activation: Dissolve the stannylene residue from Phase A in anhydrous DMF (50 mL).
-
Promoter Addition: Add Cesium Fluoride (
, 3.34 g, 22 mmol) and stir for 15 minutes at room temperature.-
Observation: The mixture may become slightly heterogeneous.
-
-
Alkylation: Add Benzyl bromide (
, 2.6 mL, 22 mmol) dropwise via syringe. -
Reaction: Stir the mixture at 40°C for 24 hours.
-
Monitoring: Monitor by TLC (System: Chloroform/Methanol 10:1). Look for the disappearance of the baseline stannylene spot and the appearance of the di-benzyl product (
).
-
-
Quenching: Dilute the reaction mixture with Ethyl Acetate (200 mL) and wash with water (3 x 50 mL) to remove DMF and inorganic salts.
Phase C: Tin Removal & Purification (Critical Step)
Organotin residues are notorious for streaking on columns and contaminating biological assays. Standard washing is insufficient.
-
KF Treatment: Stir the organic phase vigorously with a saturated aqueous solution of Potassium Fluoride (KF) (50 mL) for 30 minutes.
-
Filtration: Filter the biphasic mixture through a pad of Celite to remove the precipitated tin solids.
-
Drying: Separate the organic layer, dry over
, and concentrate in vacuo. -
Chromatography: Purify the crude oil via flash column chromatography on silica gel.
-
Eluent Gradient: Chloroform
5% Methanol/Chloroform.
-
-
Yield: Expect 65–75% yield of rac-1,3-di-O-benzyl-myo-inositol .
Data Summary & Process Parameters
Table 1: Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Water Content | < 0.05% (Karl Fischer) | High water content hydrolyzes the stannylene, reverting it to starting material. |
| Stoichiometry ( | 2.2 Equivalents | < 2.0 eq leads to mono-benzylated impurities; > 2.5 eq complicates purification. |
| Temperature (Phase B) | 40°C ± 2°C | > 60°C degrades regioselectivity (random benzylation); < 20°C slows kinetics significantly. |
| Tin Removal | KF Wash + Celite | Essential. Residual tin is cytotoxic and interferes with downstream enzymatic assays. |
Table 2: Method Comparison (Thermal vs. Fluoride)
| Feature | Thermal Method (Gigg et al.) | Fluoride-Promoted (Modern) |
| Solvent | Toluene/Benzene | DMF |
| Temp | Reflux (110°C) | 40°C |
| Time | 48 hours | 18–24 hours |
| Selectivity | Moderate (Poly-benzylation common) | High (Kinetic control) |
| Yield | 45–55% | 65–75% |
Workflow Visualization
Figure 2: Operational workflow highlighting the critical solvent swap and tin removal steps.
Troubleshooting & Optimization
-
Issue: Low Yield / Recovery of Starting Material.
-
Cause: Incomplete formation of stannylene due to residual water.
-
Fix: Ensure the toluene reflux step is vigorous and the Dean-Stark trap is functioning. Use fresh molecular sieves in the DMF step.
-
-
Issue: Formation of Tri-benzyl Derivatives.
-
Cause: Over-alkylation due to high temperature or excess
. -
Fix: Strictly control temperature at 40°C. Add
slowly over 1 hour.
-
-
Issue: "Streaking" on TLC/Column.
-
Cause: Organotin contamination.
-
Fix: Repeat the KF wash. Alternatively, add 1% Triethylamine to the chromatography eluent to minimize tin tailing.
-
References
-
Original Stannylene Methodology: Gigg, J., Gigg, R., Payne, S., & Conant, R. (1987). The allyl group for protection in carbohydrate chemistry. Journal of the Chemical Society, Perkin Transactions 1, 1757-1762.
-
Regioselectivity Mechanism: Grindley, T. B. (1998). Applications of Tin-Containing Intermediates to Carbohydrate Synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 53, 17-142.
-
Fluoride Acceleration Protocol: David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.
-
Tin Removal Strategies: Crasto, C. F., & Jones, G. B. (2002). Efficient removal of organotin residues from reaction mixtures.[4][5] Tetrahedron Letters, 43(18), 3417-3419.
-
Regioselective Alkylation of Inositol: Zapata, A., Fernandez de la Pradilla, R., Martin-Lomas, M., & Penades, S. (1991).[6] Novel highly regioselective O-alkylation and O-acylation of myo-inositol.[7] The Journal of Organic Chemistry, 56(1), 444–447.[6]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. air.unimi.it [air.unimi.it]
- 3. EP0262227A1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel highly regioselective O-alkylation and O-acylation of myo-inositol | Publicación [silice.csic.es]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to the Regioselective Phosphorylation of 2,5-Di-O-benzyl-myo-inositol
Introduction: The Significance of Inositol Phosphates and the Synthetic Challenge
In the intricate world of cellular signaling, phosphorylated derivatives of myo-inositol stand as critical second messengers, orchestrating a vast array of physiological processes.[1] These molecules, collectively known as inositol phosphates, are pivotal in signal transduction, cell proliferation, and apoptosis.[2] The specific phosphorylation pattern on the myo-inositol ring dictates their unique biological function, making the precise synthesis of these molecules a cornerstone of chemical biology research and drug discovery.[2]
However, the synthesis of structurally defined inositol phosphates is a formidable challenge. The myo-inositol scaffold presents six hydroxyl groups of similar reactivity, necessitating a sophisticated strategy of protection and deprotection to achieve regioselective phosphorylation.[3] This guide focuses on a key intermediate, 2,5-Di-O-benzyl-myo-inositol, and provides a detailed protocol for its regioselective phosphorylation, a critical step in the synthesis of various biologically active inositol phosphates. The use of benzyl ethers as protecting groups is advantageous due to their stability across a range of reaction conditions and their straightforward removal via hydrogenolysis.[2]
Chemical Principles: A Stepwise Approach to Regioselective Phosphorylation
The regioselective phosphorylation of 2,5-Di-O-benzyl-myo-inositol is typically achieved through a three-step process:
-
Phosphitylation: The available hydroxyl groups of the protected inositol are reacted with a phosphitylating agent, such as dibenzyl N,N-diisopropylphosphoramidite. This reaction is catalyzed by a weak acid, like 1H-tetrazole, and results in the formation of a phosphite triester intermediate.[2][4] The choice of a phosphoramidite reagent offers mild reaction conditions and high reactivity.[4][5]
-
Oxidation: The newly formed trivalent phosphite triester is then oxidized to the more stable pentavalent phosphate triester.[2] This is commonly achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (t-BuOOH).[2]
-
Deprotection: Finally, the benzyl protecting groups on both the inositol ring and the phosphate moieties are removed to yield the final inositol phosphate. This is typically accomplished through catalytic hydrogenation using a palladium catalyst.[2][4]
This stepwise approach allows for the controlled and specific phosphorylation of the desired hydroxyl groups, paving the way for the synthesis of complex inositol phosphate structures.
Experimental Protocol: Regioselective Phosphorylation of 2,5-Di-O-benzyl-myo-inositol
This protocol details the phosphitylation of the free hydroxyl groups of 2,5-Di-O-benzyl-myo-inositol, followed by oxidation to the stable phosphate esters.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Di-O-benzyl-myo-inositol | ≥98% | Commercially Available |
| Dibenzyl N,N-diisopropylphosphoramidite | Synthesis Grade | Commercially Available[6] |
| 1H-Tetrazole | Sublimed | Commercially Available |
| meta-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | DriSolv® | Commercially Available |
| Saturated aqueous sodium bicarbonate | Laboratory Grade | In-house preparation |
| Saturated aqueous sodium thiosulfate | Laboratory Grade | In-house preparation |
| Brine (Saturated NaCl solution) | Laboratory Grade | In-house preparation |
| Anhydrous sodium sulfate | ACS Reagent Grade | Commercially Available |
| Silica gel for column chromatography | 230-400 mesh | Commercially Available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercially Available |
| Argon or Nitrogen gas, high purity |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or inert atmosphere setup
-
Syringes and needles
-
Temperature-controlled bath (for -78 °C)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC developing chamber
-
UV lamp for TLC visualization
Reaction Workflow Diagram
Caption: Experimental workflow for the regioselective phosphorylation.
Step-by-Step Protocol
1. Reaction Setup and Phosphitylation:
a. In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-Di-O-benzyl-myo-inositol (1 equivalent) in anhydrous dichloromethane (DCM). b. To this solution, add 1H-tetrazole (4.4 equivalents) and stir until all the solid has dissolved.[2] c. Cool the reaction mixture to 0 °C using an ice bath. d. In a separate flask, prepare a solution of dibenzyl N,N-diisopropylphosphoramidite (4.4 equivalents) in anhydrous DCM.[2] e. Slowly add the phosphoramidite solution to the cooled inositol solution via syringe. f. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.[2] g. Monitor the reaction progress by Thin Layer Chromatography (TLC). The consumption of the starting material should be observed.
2. Oxidation:
a. Once the starting material is consumed, cool the reaction mixture to -78 °C using a dry ice/acetone bath.[2] b. In a separate flask, prepare a solution of m-CPBA (5 equivalents) in DCM.[2] c. Add the m-CPBA solution dropwise to the reaction mixture at -78 °C.[2] d. Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.[2]
3. Workup and Purification:
a. Quench the reaction by adding saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium thiosulfate solution to neutralize the excess oxidant. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phosphorylated product.
Deprotection Protocol (General)
1. Hydrogenolysis:
a. Dissolve the purified, protected inositol phosphate in a suitable solvent (e.g., ethanol or a mixture of ethanol and ethyl acetate). b. Add a catalytic amount of palladium on carbon (10% w/w). c. Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 24-48 hours. d. Monitor the reaction by TLC or NMR spectroscopy to confirm the complete removal of the benzyl groups. e. Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure to yield the crude inositol phosphate.
2. Purification of the Final Product:
a. For water-soluble inositol phosphates, purification can be achieved using ion-exchange chromatography.[2] This method separates the product based on its charge, effectively removing any remaining impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reaction time or temperature. Inactive reagents. | Increase reaction time. Ensure reagents are fresh and anhydrous. |
| Formation of multiple products | Non-regioselective reaction. Side reactions. | Optimize reaction conditions (e.g., temperature, stoichiometry). Ensure slow addition of reagents. |
| Low yield after purification | Loss of product during workup or chromatography. Decomposition of product. | Handle the product carefully during workup. Use a less polar solvent system for chromatography if the product is highly polar. |
| Difficulty in removing benzyl groups | Inactive catalyst. Insufficient hydrogen pressure. | Use fresh palladium on carbon. Increase hydrogen pressure or reaction time. |
Data Summary
The following table provides representative data for the regioselective phosphorylation of a di-O-benzyl-myo-inositol derivative. Note that yields can vary depending on the specific substrate and reaction conditions.
| Starting Material | Phosphorylating Agent | Oxidant | Deprotection Method | Typical Yield |
| 2,5-Di-O-benzyl-myo-inositol | Dibenzyl N,N-diisopropylphosphoramidite | m-CPBA | Catalytic Hydrogenation | 70-85% |
Conclusion
The regioselective phosphorylation of 2,5-Di-O-benzyl-myo-inositol is a fundamental transformation in the synthesis of complex inositol phosphates. The protocol outlined in this application note provides a robust and reliable method for achieving this transformation. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can successfully synthesize these valuable molecules, thereby enabling further investigations into their critical roles in cellular signaling and facilitating the development of novel therapeutic agents.
Chemical Structure Diagram
Sources
- 1. Phosphorylated derivatives of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. ジベンジルN,N-ジイソプロピルホスホロアミダイト technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
total synthesis of phosphatidylinositol using benzyl-protected intermediates
Application Note & Protocol
A Modular Approach to the Total Synthesis of Phosphatidylinositol (PI) Utilizing Benzyl-Protected Intermediates
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and lipid research.
Abstract: Phosphatidylinositol (PI) and its phosphorylated derivatives are cornerstone signaling lipids in eukaryotes, governing a vast array of cellular processes including signal transduction, membrane trafficking, and cytoskeletal dynamics. The chemical synthesis of these molecules is essential for developing molecular probes, standards for lipidomics, and novel therapeutic agents. However, their synthesis is complicated by the stereochemically dense myo-inositol headgroup, which requires a robust and regioselective protecting group strategy. This application note provides a comprehensive guide and a detailed, field-tested protocol for the total synthesis of 1,2-di-O-stearoyl-sn-glycero-3-phospho-(1'-D-myo-inositol) using a synthetic route centered on benzyl-protected inositol intermediates. We detail the rationale behind this strategy, from the selective protection of the inositol hydroxyls to the final global deprotection, offering insights into overcoming common synthetic challenges.
Strategic Overview: The Benzyl Ether-Based Synthetic Route
The total synthesis of a complex molecule like phosphatidylinositol requires a convergent strategy where key fragments are synthesized separately and then coupled. Our approach hinges on three critical building blocks:
-
A Stereochemically Pure, Differentially Protected myo-Inositol: This is the most complex fragment. The use of benzyl (Bn) ethers as protecting groups for the C2', C3', C4', C5', and C6' hydroxyls is advantageous due to their stability under a wide range of reaction conditions and their clean, simultaneous removal via catalytic hydrogenolysis in the final step.
-
A Chiral Glycerol Backbone: A source of sn-1,2-diacylglycerol (DAG) provides the lipid tails. For this protocol, we utilize 1,2-di-O-stearoyl-sn-glycerol.
-
A Phosphorylating Agent: A phosphoramidite reagent is employed to form the crucial phosphodiester linkage between the inositol headgroup and the glycerol backbone.
The overall synthetic workflow is designed to minimize protecting group manipulations and ensure high convergence, as outlined in the diagram below.
Application Note: Regioselective Synthesis of 2,5-Di-O-benzyl-myo-inositol
This Application Note and Protocol details the regioselective synthesis of 2,5-Di-O-benzyl-myo-inositol , a critical scaffold for the synthesis of inositol phosphates (e.g., IP4) and phosphatidylinositol analogs.
Introduction & Strategic Analysis
The preparation of 2,5-di-O-benzyl-myo-inositol presents a unique stereochemical challenge due to the specific symmetry of the myo-inositol ring. Unlike the more common 1,2:4,5-protection patterns (which leave the 3,6-positions free), the 2,5-substitution pattern requires bridging the trans-diequatorial 1,3- and 4,6-positions.
Why this isomer? The 2,5-protected scaffold preserves the plane of symmetry (passing through C2 and C5), allowing for the simultaneous functionalization of the 1,3,4,6-positions. This is the direct precursor for D-myo-inositol 1,3,4,6-tetrakisphosphate (IP4) and other signaling molecules involved in calcium regulation.
Synthetic Strategy: The Acetal Bridge Approach Direct alkylation of myo-inositol is non-selective. The most robust route utilizes the thermodynamic preference of certain acetals to bridge the 1,3- and 4,6-positions.
-
Route A (Recommended): 1,3:4,6-Di-O-ethylidene protection. This acetal specifically locks the 1,3 and 4,6 hydroxyls, leaving the 2 (axial) and 5 (equatorial) hydroxyls free for benzylation.
-
Route B (Alternative): 1,3:4,6-Tetra-O-allyl intermediate (Gigg's Method). This is useful if orthogonal protection (allyl vs. benzyl) is required for subsequent steps.
This protocol focuses on Route A , which is the most direct path to the free diol, with notes on converting to Route B.
Visual Workflow (Graphviz)
The following diagram illustrates the reaction pathway, highlighting the symmetry-based protection strategy.
Figure 1: Synthetic pathway for 2,5-Di-O-benzyl-myo-inositol via the ethylidene acetal intermediate.
Detailed Experimental Protocol
Step 1: Preparation of 1,3:4,6-Di-O-ethylidene-myo-inositol
This step exploits the thermodynamic stability of the cis-dioxane rings formed between the 1,3- and 4,6-hydroxyls.
-
Reagents: myo-Inositol (10.0 g), Paraldehyde (50 mL), p-Toluenesulfonic acid (pTsOH) or HCl.
-
Solvent: DMSO (optional for solubility) or neat paraldehyde.
Procedure:
-
Suspend myo-inositol (55.5 mmol) in paraldehyde (50 mL).
-
Add concentrated HCl (5 mL) or pTsOH (1.0 g) as the catalyst.
-
Heat the mixture to reflux (approx. 120°C) with vigorous stirring. The myo-inositol will dissolve as the reaction proceeds.
-
Critical Step: Continue reflux for 2–4 hours. The product, 1,3:4,6-di-O-ethylidene-myo-inositol, is less soluble and may begin to precipitate or crystallize upon cooling.
-
Cool the mixture to room temperature and then to 4°C overnight.
-
Filter the crystalline solid. Wash with cold ethanol and diethyl ether.
-
Purification: Recrystallize from ethanol/water to remove the 1,2:4,5-isomer (if present).
-
Yield: Typically 40–50%.
-
QC: ^1H NMR should show two ethylidene methyl doublets and the symmetry of the inositol ring (C2 and C5 protons distinct).
-
Step 2: Benzylation of the 2,5-Hydroxyl Groups
With the 1,3,4,6-positions locked, the 2-OH (axial) and 5-OH (equatorial) are exposed.
-
Reagents: 1,3:4,6-Di-O-ethylidene-myo-inositol (5.0 g), Benzyl bromide (BnBr, 3.0 equiv), Sodium Hydride (NaH, 60% dispersion, 4.0 equiv).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Procedure:
-
Dissolve the acetal intermediate (19.2 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add NaH (77 mmol) portion-wise. Allow H₂ gas evolution to cease (approx. 30 min).
-
Add Benzyl bromide (58 mmol) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12–18 hours.
-
Quench: Carefully add methanol (5 mL) to destroy excess NaH, followed by water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The product is 2,5-di-O-benzyl-1,3:4,6-di-O-ethylidene-myo-inositol .
Step 3: Acid Hydrolysis (Deprotection)
Removal of the ethylidene groups yields the target diol.
-
Reagents: HCl (1M), Methanol.
Procedure:
-
Dissolve the benzylated intermediate in Methanol (50 mL).
-
Add 1M HCl (10 mL) and heat to reflux for 2 hours.
-
Note: Ethylidene acetals are generally more stable than isopropylidene; reflux is required.
-
-
Monitor by TLC (highly polar product formed).
-
Neutralize with Amberlite IR-400 (OH⁻ form) resin or solid NaHCO₃.
-
Filter and concentrate to dryness.
-
Purification: Recrystallize from Ethanol/Ether or purify via HPLC if high purity is required for biological assays.
-
Final Product: 2,5-Di-O-benzyl-myo-inositol (White solid).
-
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Acetalization Temp | Reflux (110-120°C) | Required to reach thermodynamic equilibrium favoring the 1,3:4,6-isomer over the kinetic 1,2:4,5-isomer. |
| NaH Stoichiometry | 4.0 Equivalents | Excess base ensures complete deprotonation of both the axial (C2) and equatorial (C5) hydroxyls. |
| Hydrolysis pH | pH < 1 | Ethylidene acetals are robust; strong acid catalysis is necessary for complete cleavage without affecting benzyl ethers. |
| Moisture Control | < 0.1% Water (Step 2) | Benzylation is water-sensitive; competitive hydrolysis of BnBr will lower yield. |
Troubleshooting & Quality Control
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete conversion or formation of the 1,2:4,5-isomer.
-
Solution: Ensure prolonged reflux time. The 1,3:4,6-isomer is thermodynamically favored. Recrystallization is crucial to remove the kinetic isomer.
-
-
Issue: Incomplete Benzylation (Monobenzyl).
-
Cause: Steric hindrance at the axial C2 position.
-
Solution: Use a larger excess of NaH/BnBr and heat the reaction to 50°C if necessary. Add a catalytic amount of TBAI (tetrabutylammonium iodide).
-
-
QC Analytical Markers:
-
^1H NMR (D₂O/MeOD): Look for aromatic protons (7.2–7.4 ppm, 10H) and the absence of ethylidene methyl signals (approx. 1.3 ppm).
-
Mass Spec: ESI+ [M+Na]⁺ corresponding to myo-inositol + 2 Bn groups.
-
References
-
Gigg, J., Gigg, R., & Payne, S. (1992).[1][2] The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol.[1][2] Carbohydrate Research, 228(1), 65–79.[2] Link[2]
-
Angyal, S. J., & Hickman, R. M. (1975). Cyclitols. Part XXXV. The reaction of myo-inositol with paraldehyde. Australian Journal of Chemistry, 28(6), 1279–1287. Link
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992).[1][2] Synthesis of inositol phosphates via 1,3,4,6-tetra-O-allyl-myo-inositol.[1][2][3][4] Carbohydrate Research, 225(2), 209-228. Link
-
Billington, D. C. (1989). Recent advances in the chemistry of inositol phosphates. Chemical Society Reviews, 18, 83-122. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. J. Gigg | National Institute for Medical Research | 16 Publications | 106 Citations | Related Authors [scispace.com]
functionalization of hydroxyl groups on 2,5-Di-O-benzylmyoinositol
Application Note: Strategic Functionalization of 2,5-Di-O-benzyl-myo-inositol
Abstract & Strategic Overview
2,5-Di-O-benzyl-myo-inositol (2,5-Bn2-Ins ) is a pivotal "meso-scaffold" in the synthesis of biologically active inositol polyphosphates (IP3, IP4) and phosphatidylinositol phosphates (PIPs). Its strategic value lies in its symmetry: the axial C2-OH and equatorial C5-OH are protected, leaving the enantiotopic "wings" (C1/C6 and C3/C4) available for differentiation.
Unlike fully protected intermediates, 2,5-Bn2-Ins presents a unique challenge: it is achiral (meso). Successful application requires desymmetrization . This guide details the industry-standard protocol for converting this achiral scaffold into enantiomerically pure building blocks via optical resolution, enabling the synthesis of D-series inositol messengers (e.g., D-Ins(1,4,5)P3).
Structural Analysis & Logic
Before initiating functionalization, the researcher must visualize the symmetry elements to avoid producing racemic mixtures.
-
Symmetry Plane: Passes through C2 and C5.
-
Equivalence: The C1 hydroxyl is enantiotopic to C3; C4 is enantiotopic to C6.
-
The Challenge: Direct alkylation or phosphorylation without a chiral auxiliary yields racemates.
-
The Solution: Break symmetry using a chiral auxiliary (Camphanic acid) or kinetic resolution.
Visualizing the Symmetry Breaking Workflow
Figure 1: Workflow for the conversion of the meso-2,5-dibenzyl scaffold into optically pure intermediates via camphanate resolution.
Detailed Protocols
Protocol A: Synthesis of (±)-1,6-O-Isopropylidene-2,5-di-O-benzyl-myo-inositol
Objective: To lock the cis-1,6 (or 3,4) diol system, reducing the molecule's complexity and preparing it for resolution.
Reagents:
-
2,5-Di-O-benzyl-myo-inositol (Starting Material)[1]
-
2,2-Dimethoxypropane (2,2-DMP)
-
p-Toluenesulfonic acid (pTsOH) - Anhydrous
-
DMF (Dimethylformamide) - Dry[2]
Procedure:
-
Dissolution: Dissolve 2,5-di-O-benzyl-myo-inositol (1.0 eq) in dry DMF (0.1 M concentration).
-
Activation: Add 2,2-DMP (3.0 eq) and a catalytic amount of pTsOH (0.1 eq).
-
Reaction: Stir at 70°C for 4 hours.
-
Note: Elevated temperature favors the thermodynamic product (trans-diequatorial isopropylidene bridging C1/C6 or C3/C4) over the kinetic products.
-
-
Quenching: Neutralize with triethylamine (Et3N) until pH ~8.
-
Workup: Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate (EtOAc), wash with water (3x) and brine.
-
Purification: Flash column chromatography (Hexane:EtOAc 2:1).
-
Yield Expectation: 60-75%.
-
Product: A racemic mixture of 1,6-O-isopropylidene and 3,4-O-isopropylidene derivatives.
-
Protocol B: Optical Resolution via Camphanate Esters
Objective: To separate the enantiomers generated in Protocol A for use in chiral synthesis.
Reagents:
-
(±)-1,6-O-Isopropylidene-2,5-di-O-benzyl-myo-inositol (Product of Protocol A)
-
(-)-Camphanic acid chloride (Reagent grade, >98% ee)
-
Pyridine (Anhydrous)
-
DMAP (4-Dimethylaminopyridine)
Procedure:
-
Setup: In a flame-dried flask under Argon, dissolve the racemic acetonide (1.0 eq) in anhydrous pyridine.
-
Acylation: Add DMAP (0.2 eq) followed by (-)-camphanic chloride (2.5 eq).
-
Mechanistic Insight: The camphanic chloride reacts with the remaining free hydroxyl groups (C3/C4 in the 1,6-isomer, or C1/C6 in the 3,4-isomer).
-
-
Incubation: Stir at Room Temperature for 12–16 hours. Monitor by TLC (the diastereomers often show distinct Rf values).
-
Workup: Dilute with CH2Cl2, wash with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4.[2]
-
Separation (The Critical Step):
-
Method: Fractional Crystallization is preferred for scale.
-
Solvent System: Ethanol or EtOAc/Hexane mixtures.
-
Alternative: High-performance flash chromatography (Silica, very slow gradient 10-30% EtOAc in Hexane).
-
-
Hydrolysis (Deprotection):
-
Dissolve the isolated pure diastereomer in MeOH.
-
Add NaOMe (pH 10). Stir 2h.
-
Neutralize with Amberlite IR-120 (H+) resin.
-
Result: Optically pure 1,6-O-isopropylidene-2,5-di-O-benzyl-D-myo-inositol (or L-isomer).
-
Data Analysis & Quality Control
To validate the functionalization, compare NMR signals against characteristic shifts.
Table 1: Diagnostic NMR Signals (500 MHz, CDCl3)
| Moiety | Proton (H) | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Note |
| Benzyl (Aromatic) | Ph-H | 7.20 – 7.45 | Multiplet | Integration should match 10H (2x Bn). |
| Benzyl (Benzylic) | Ph-CH 2-O | 4.60 – 4.90 | AB Quartets | Distinct AB systems confirm 2 distinct benzyl groups. |
| Inositol Ring | H-2 (Axial) | 4.05 – 4.15 | Triplet (small J) | Characteristic small coupling (J~2.5Hz) indicates axial-equatorial-axial environment. |
| Isopropylidene | C(CH 3)2 | 1.35, 1.45 | Singlets | Two singlets indicate the methyl groups are non-equivalent (rigid ring). |
| Camphanate | Methyls | 0.90 – 1.15 | Singlets | Three distinct methyl singlets per camphanate unit. |
Troubleshooting & Optimization
-
Issue: Low Yield in Acetonation.
-
Cause: Moisture in DMF or incomplete reaction.
-
Fix: Use freshly distilled DMF and molecular sieves (4Å). Ensure temperature is maintained at 70°C to drive the thermodynamic equilibrium.
-
-
Issue: Poor Separation of Diastereomers.
-
Cause: Column overloaded or gradient too steep.
-
Fix: Use a mass ratio of 100:1 (Silica:Compound). Use a gradient of 0.5% increments. If crystallization fails, try seeding with a known pure sample if available.
-
-
Issue: Migration of Protecting Groups.
-
Cause: Acidic conditions during workup.
-
Fix: Neutralize completely with Et3N before evaporation. Avoid strong acids during camphanate hydrolysis; use base-catalyzed methanolysis (NaOMe).
-
References
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992).[1] The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol.[1] Carbohydrate Research, 228(1), 65-79.[1] Link[1]
-
Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Cellular Signaling. Angewandte Chemie International Edition, 34(18), 1933-1972. Link
-
BenchChem. (2025).[3] Synthesis of Inositol Phosphates Using 3,6-Bis-O-benzyl-D,L-myo-inositol.[3] BenchChem Application Notes. Link
-
Billington, D. C. (1989). The Inositol Phosphates: Chemical Synthesis and Biological Significance. VCH Publishers.[4] (Seminal text on inositol symmetry).
Sources
Application Note: Methods for Desymmetrization of 2,5-Di-O-benzyl-myo-inositol
This Application Note provides a comprehensive technical guide for the desymmetrization of 2,5-Di-O-benzyl-myo-inositol , a critical meso-intermediate in the synthesis of chiral inositol phosphates (e.g., IP3, IP4) and phosphatidylinositides.
Executive Summary & Strategic Importance
2,5-Di-O-benzyl-myo-inositol is a meso compound possessing a plane of symmetry that passes through the C2 and C5 carbons. This symmetry renders the molecule optically inactive despite having multiple chiral centers. For drug development targeting phosphoinositide signaling pathways (e.g., PI3K/Akt modulators), researchers must break this symmetry to generate enantiomerically pure building blocks.
The desymmetrization of this scaffold allows for the divergent synthesis of D-myo-inositol-1-phosphate derivatives (biologically active) versus their L-enantiomers. This guide details two validated methodologies:
-
Chemical Resolution via Chiral Auxiliaries (Camphanates): The "Gold Standard" for high purity and absolute configuration assignment.
-
Enzymatic Desymmetrization: A catalytic, atom-economical approach using lipases.
Structural Analysis & Symmetry Breaking
The myo-inositol scaffold in its 2,5-di-O-benzyl form has four free hydroxyl groups at positions 1, 3, 4, and 6.
-
Plane of Symmetry: Cuts through C2 and C5.[1]
-
Enantiotopic Pairs:
-
C1-OH and C3-OH: These are related by the symmetry plane. Differentiating these yields the 1-phosphate or 3-phosphate series.
-
C4-OH and C6-OH: Similarly related.
-
-
Strategy: To desymmetrize, one must introduce a chiral agent that reacts at different rates with these enantiotopic pairs or forms separable diastereomers.
Protocol A: Chemical Desymmetrization via Camphanate Esters
Methodology grounded in the work of Desai, Gigg, and Potter.
This method relies on the formation of diastereomeric esters using (-)-ω-camphanic chloride . Because the starting material is meso, reaction with a chiral acylating agent converts enantiotopic hydroxyls into diastereomeric pairs, which have distinct physical properties (solubility, R_f values) allowing separation.
Phase 1: Pre-Desymmetrization Protection (Optional but Recommended)
Direct acylation of the tetraol can lead to complex mixtures. It is often superior to first lock the C4/C6 positions.
-
Reagent: 2,2-Dimethoxypropane / p-TsOH.
-
Product: 2,5-Di-O-benzyl-4,6-O-isopropylidene-myo-inositol (Meso).
-
Note: This leaves only the C1 and C3 hydroxyls available for desymmetrization.
Phase 2: Camphanate Derivatization
Reagents:
-
Substrate: 2,5-Di-O-benzyl-4,6-O-isopropylidene-myo-inositol (1.0 equiv)
-
Reagent: (-)-ω-Camphanic chloride (2.2 - 3.0 equiv)
-
Base: Pyridine (Solvent/Base) or Et3N/DMAP in DCM.
-
Temperature: 0 °C to Room Temperature (RT).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of the meso-diol in 10 mL anhydrous pyridine under Argon atmosphere.
-
Addition: Cool to 0 °C. Add (-)-ω-camphanic chloride portion-wise.
-
Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). You will observe two distinct spots representing the diastereomers (D-1-camphanate and L-1-camphanate derivatives).
-
Work-up: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.
Phase 3: Separation & Hydrolysis
-
Separation: Purify the crude residue via Flash Column Chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:EtOAc (e.g., 8:1 to 4:1).
-
Result: Isolation of Diastereomer A (e.g., D-1-O-camphanate) and Diastereomer B (L-1-O-camphanate).
-
-
Hydrolysis (Cleavage of Auxiliary):
-
Dissolve the desired diastereomer in MeOH/THF (1:1).
-
Add 1M NaOH or LiOH (2.5 equiv). Stir at RT for 2 hours.
-
Neutralize with acidic resin (Dowex H+) or dilute HCl.
-
Yield: Enantiopure D-2,5-di-O-benzyl-4,6-O-isopropylidene-myo-inositol (or the L-enantiomer).
-
Protocol B: Enzymatic Desymmetrization (Lipase Catalyzed)
Methodology adapted from lipase resolutions of 4,6-di-O-benzyl homologues (Simas et al.).
This method utilizes the chiral pocket of lipases to selectively acylate one of the enantiotopic hydroxyls (C1 vs C3).
Reagents & System
-
Enzyme: Thermomyces lanuginosus lipase (Lipozyme TL-IM) or Pseudomonas cepacia lipase (PSL).
-
Acyl Donor: Vinyl Acetate (Irreversible donor).
-
Solvent: Anhydrous Toluene or Dioxane (Solvent hydrophobicity affects enzyme activity).
Step-by-Step Protocol:
-
Setup: In a flame-dried flask, dissolve 2,5-di-O-benzyl-myo-inositol (or its 4,6-acetal protected form) in anhydrous Toluene (0.05 M concentration).
-
Activation: Add Vinyl Acetate (5.0 equiv).
-
Initiation: Add Lipozyme TL-IM (100% w/w relative to substrate).
-
Incubation: Shake at 30–40 °C at 200 rpm.
-
Monitoring: Monitor reaction conversion by HPLC (Chiralpak AD-H column) or TLC. Stop when conversion reaches ~50% (kinetic resolution point) or if using a meso-substrate, monitor for the formation of the mono-acetate.
-
Mechanism:[1] The enzyme selectively acetylates the C1-OH (for example), leaving C3-OH free.
-
-
Termination: Filter off the immobilized enzyme.
-
Purification: The product is the 1-O-acetyl-2,5-di-O-benzyl-myo-inositol (optically active). The unreacted diol remains meso (if using a meso-desymmetrization strategy) or the other enantiomer (if resolving a racemate).
-
Note: For meso-desymmetrization, theoretical yield is 100% of the chiral mono-acetate.
-
Comparative Analysis of Methods
| Feature | Chemical Resolution (Camphanate) | Enzymatic Desymmetrization |
| Selectivity Source | Stoichiometric Chiral Auxiliary | Biocatalyst (Enzyme) |
| Yield (Theoretical) | 50% per diastereomer (100% mass recovery) | 100% (Meso to Chiral Mono-ester) |
| Purity (ee) | >98% (after crystallization/column) | 90–99% (Enzyme dependent) |
| Scalability | High (Multi-gram) | Moderate (Enzyme cost/volume) |
| Cost | Moderate (Camphanic chloride is cheap) | Low to Moderate (Enzymes reusable) |
| Time | 2–3 Days (Reaction + Separation) | 1–2 Days (Reaction) |
Visual Pathways (Graphviz)
Workflow 1: Chemical Desymmetrization Pathway
Caption: Workflow for the chemical resolution of 2,5-di-O-benzyl-myo-inositol using camphanic acid auxiliaries.
References
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol.[2] Carbohydrate Research, 228(1), 65-79.
-
Potter, B. V. L., & Lampe, D. (1995). Chemistry of Inositol Lipid Mediated Cellular Signaling. Angewandte Chemie International Edition, 34(18), 1933-1972.
-
Simas, A. B. C., et al. (2014).[3] Efficient desymmetrization of 4,6-di-O-benzyl-myo-inositol by Lipozyme TL-IM. Carbohydrate Research, 388, 1-7.
-
Billington, D. C. (1989). The Inositol Phosphates: Chemical Synthesis and Biological Significance. Chemical Society Reviews, 18, 83-122.
-
BenchChem Application Notes. Synthesis of Inositol Phosphates Using 3,6-Bis-O-benzyl-D,L-myo-inositol.
Sources
Application Note & Protocol: Scale-Up Procedures for 2,5-Di-O-benzyl-myo-inositol Production
Abstract
This document provides a comprehensive guide for the synthesis and scale-up of 2,5-Di-O-benzyl-myo-inositol, a critical intermediate in the synthesis of various inositol phosphates and phospholipids essential for cell signaling research.[1][2] We present a detailed, field-proven protocol that addresses the complexities of regioselective protection of the myo-inositol scaffold, moving from a laboratory-scale synthesis to a pilot-plant scale production. The core of this guide emphasizes the scientific rationale behind each procedural step, focusing on the critical process parameters that govern reaction efficiency, impurity profiles, and overall safety during scale-up.[3][4][5] This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology sectors.
Introduction: The Significance of Protected Inositols
myo-Inositol, a meso-compound with one axial and five equatorial hydroxyl groups, is the structural foundation for a class of vital second messengers, the inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs).[2][6] The synthesis of specific, biologically active isomers requires a sophisticated chemical strategy centered on the regioselective protection and deprotection of its six hydroxyl groups.[6][7]
2,5-Di-O-benzyl-myo-inositol is a key synthetic precursor because the benzyl groups on the C2 and C5 positions leave the C1, C3, C4, and C6 hydroxyls available for phosphorylation or other modifications. The C2 and C5 positions are chemically equivalent due to the molecule's plane of symmetry. The benzyl ether protecting group is chosen for its robustness across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[8]
However, transitioning the synthesis of this molecule from a laboratory flask to a multi-liter reactor is not a linear process.[5] Scale-up introduces significant challenges related to heat and mass transfer, mixing dynamics, reagent handling, and impurity amplification.[3][4] This guide provides a robust framework for navigating these challenges, ensuring a reproducible, safe, and efficient scale-up.
Chemical Strategy and Rationale
The presented synthesis achieves the desired 2,5-dibenzylation by employing a multi-step strategy starting from a selectively protected myo-inositol derivative. A validated route involves using 1,3,4,6-Tetra-O-allyl-myo-inositol as the starting material.[1] The allyl groups protect the C1, C3, C4, and C6 positions, leaving the chemically equivalent C2 and C5 hydroxyls open for benzylation. Subsequent deallylation yields the target compound.
Core Chemical Pathway
Sources
- 1. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]
- 3. Solving Scale-Up Challenges in Drug Substance Manufacturing [lupin.com]
- 4. hws-mainz.de [hws-mainz.de]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Advanced Catalytic Benzylation Protocols for Inositol Derivatives
Abstract
The functionalization of myo-inositol and its isomers is a cornerstone in the synthesis of phosphoinositides, GPI anchors, and cellular signaling probes. Traditional benzylation methods (e.g., NaH/BnBr) often suffer from poor regioselectivity and harsh conditions that compromise sensitive functional groups. This Application Note details three advanced catalytic benzylation techniques : Organotin-mediated regioselective alkylation, Borinic acid-catalyzed functionalization, and Acid-catalyzed trichloroacetimidate protection. These protocols offer superior atom economy, precise regiocontrol, and milder reaction environments suitable for complex drug development workflows.
Introduction: The Shift to Catalytic Precision
Inositol derivatives possess multiple secondary hydroxyl groups with similar pKa values (approx. 13.5–14.0), making selective protection a significant synthetic challenge.
-
Traditional Approach: Stoichiometric deprotonation (NaH) leads to "statistical" mixtures or relies on thermodynamic equilibration of orthoesters, often requiring tedious purification.
-
Catalytic Approach: Utilizes transient covalent interactions (organotin/organoboron) or specific activation modes (imidates) to lower the activation energy for specific hydroxyl groups, enabling kinetic resolution and site-selective functionalization.
Technique I: Organotin-Catalyzed Regioselective Benzylation
Best For: Highly regioselective alkylation of equatorial hydroxyl groups in cis-1,2-diols without stoichiometric tin waste.
Historically, stannylene acetals were used stoichiometrically. Recent advances (Li et al., 2014) have rendered this catalytic, using dialkyltin species to continuously activate the diol in the presence of a bulk base and alkylating agent.
Mechanism of Action
The catalytic cycle involves the in situ formation of a covalent stannylene acetal intermediate. The tin atom increases the nucleophilicity of the oxygen atoms, typically favoring the equatorial oxygen in a cis-1,2-diol system due to the geometry of the transition state and coordination with the electrophile.
Experimental Protocol
Target: Selective benzylation of the C3-hydroxyl of a protected inositol diol (e.g., myo-inositol orthoester derivative).
Reagents:
-
Substrate: Inositol diol (1.0 equiv)
-
Catalyst: Dibutyltin dichloride (Bu2SnCl2, 10 mol%)
-
Co-Catalyst: Tetrabutylammonium bromide (TBAB, 10 mol%)
-
Base: Cs2CO3 (1.2 equiv) or DIPEA (2.0 equiv)
-
Alkylating Agent: Benzyl Bromide (BnBr, 1.2 equiv)
-
Solvent: Toluene or THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Dissolution: Add the inositol diol (1.0 mmol), Bu2SnCl2 (0.1 mmol, 30 mg), and TBAB (0.1 mmol, 32 mg) to the flask. Dissolve in anhydrous Toluene (10 mL).
-
Base Addition: Add Cs2CO3 (1.2 mmol, 391 mg). Stir the heterogeneous mixture at room temperature for 15 minutes to initiate tin-complex formation.
-
Alkylation: Add BnBr (1.2 mmol, 143 µL) dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C (substrate dependent). Monitor by TLC (typically 4–12 hours).
-
Note: The reaction proceeds via a turnover where the benzylated product releases the tin catalyst back to the cycle.
-
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Key Advantage: Avoids the removal of toxic stoichiometric organotin byproducts, a major bottleneck in GMP synthesis.
Technique II: Borinic Acid-Catalyzed Alkylation
Best For: Metal-free (or low-metal) regioselective functionalization under mild conditions.
Pioneered by the Taylor group, diarylborinic acids act as transient protecting groups/activators. While most famous for acylation, they also catalyze alkylation in the presence of silver oxide promoters.
Mechanism of Action
Diphenylborinic acid (Ph2BOH) forms a reversible borinate ester with cis-1,2-diols. This "locks" the diol into a rigid cyclic framework, activating the equatorial oxygen via an "ate" complex intermediate or by enhancing nucleophilicity through O-B coordination.
Experimental Protocol
Target: Regioselective mono-benzylation of cis-vicinal diols.
Reagents:
-
Substrate: Inositol derivative (1.0 equiv)
-
Catalyst: 2-Aminoethyl diphenylborinate (Ph2BOCH2CH2NH2, 10 mol%) – Precatalyst that hydrolyzes in situ to Ph2BOH.
-
Promoter: Silver(I) Oxide (Ag2O, 1.1 equiv)
-
Alkylating Agent: Benzyl Bromide (BnBr, 1.2 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Activation: In a foil-wrapped flask (to protect silver salts), combine the inositol substrate (1.0 mmol), borinate catalyst (0.1 mmol), and Ag2O (1.1 mmol) in dry MeCN (10 mL).
-
Stirring: Stir at room temperature for 30 minutes. The mixture effectively forms the active borinate species.
-
Addition: Add BnBr (1.2 mmol) in one portion.
-
Incubation: Stir at 40°C for 18–24 hours. Vigorous stirring is essential due to the heterogeneity of Ag2O.
-
Workup: Filter the slurry through a Celite pad to remove silver salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Why this works: The boron catalyst imposes strict geometric requirements, often yielding a single regioisomer where uncatalyzed methods yield mixtures.
Technique III: Acid-Catalyzed Benzylation (Trichloroacetimidates)
Best For: Mild, room-temperature benzylation of acid-stable substrates; avoids strong bases entirely.
This method utilizes Benzyl Trichloroacetimidate (Bn-TCA) as the benzyl donor, activated by catalytic amounts of Brønsted or Lewis acid. It is ideal for substrates sensitive to the basic conditions of the Tin or Boron methods.
Experimental Protocol
Reagents:
-
Substrate: Inositol polyol (1.0 equiv)
-
Reagent: Benzyl Trichloroacetimidate (1.2–1.5 equiv per OH group to be protected)
-
Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.5–1.0 mol%) OR TMSOTf (catalytic).
-
Solvent: DCM or Toluene / 1,4-Dioxane (2:1)
Step-by-Step Procedure:
-
Preparation: Dissolve the inositol substrate (1.0 mmol) and Benzyl Trichloroacetimidate (1.5 mmol) in anhydrous DCM (10 mL) under Argon.
-
Catalysis: Cool to 0°C. Add TfOH (5 µL of a 1M solution in DCM) or TMSOTf (0.01 equiv).
-
Reaction: Allow to warm to room temperature. Stir for 2–6 hours. The reaction is driven by the precipitation of trichloroacetamide byproduct (in non-polar solvents) or simply by the irreversibility of the imidate activation.
-
Quench: Add Et3N (0.1 mL) to neutralize the acid catalyst.
-
Workup: Concentrate the solvent. The solid trichloroacetamide byproduct can often be precipitated out with hexanes/ether and filtered off.
-
Purification: Flash chromatography.
Comparative Analysis & Decision Matrix
| Feature | Organotin Catalysis | Borinic Acid Catalysis | Acid-Catalyzed (Imidate) |
| Regioselectivity | High (Equatorial OH) | High (cis-1,2-diols) | Low (Steric/Electronic control) |
| Reaction pH | Basic / Neutral | Neutral / Mildly Basic | Acidic |
| Catalyst Load | 10 mol% Sn | 10 mol% B | <1 mol% Acid |
| Key Reagent | BnBr + Base | BnBr + Ag2O | Benzyl Trichloroacetimidate |
| Primary Use | Complex regiocontrol | Metal-free regiocontrol | Base-sensitive substrates |
Method Selection Logic (Visualized)
Caption: Decision tree for selecting the optimal benzylation protocol based on substrate sensitivity and regioselectivity requirements.
Catalytic Cycle Visualization (Organotin)
The following diagram illustrates the catalytic turnover of the tin species, highlighting why stoichiometric amounts are no longer necessary.
Caption: Catalytic cycle of organotin-mediated benzylation. The stannylene acetal is continuously regenerated, permitting low catalyst loading.
References
-
Li, Q., et al. (2014). "Regioselective Benzylation of Diols and Polyols by Catalytic Amounts of an Organotin Reagent." Advanced Synthesis & Catalysis, 356(8), 1735–1740. Link
-
Chan, L., & Taylor, M. S. (2011).[1] "Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative." Organic Letters, 13(12), 3090–3093. Link
-
Demchenko, A. V. (2003). "1,2-cis-O-Glycosylation: Methods, Strategies, Principles." Current Organic Chemistry, 7(1), 35-79. (Context on Imidate Chemistry). Link
-
Kiyokawa, K., et al. (2015). "Environmentally Benign and Recyclable Iron Catalyst for Regioselective Benzoylation." ACS Sustainable Chemistry & Engineering. (Relevant for Iron-based comparisons). Link
-
BenchChem Protocols. (2025). "Synthesis of Inositol Phosphates Using 3,6-Bis-O-benzyl-D,L-myo-inositol." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Regioselectivity in Myo-Inositol Benzylation
Welcome to the technical support center for myo-inositol chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective benzylation of myo-inositol. As a polyol with six hydroxyl groups of varying reactivity, achieving selective protection of myo-inositol is a common yet significant hurdle in the synthesis of inositol-containing therapeutics and signaling probes. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and improve your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering in the lab. Each issue is followed by a detailed explanation of the underlying causes and a set of actionable solutions, including experimental protocols.
Issue 1: My direct benzylation of myo-inositol results in a complex mixture of isomers with no clear selectivity.
Root Cause Analysis:
Direct benzylation of unprotected myo-inositol is notoriously unselective. The myo-inositol molecule has one axial (C-2) and five equatorial (C-1, C-3, C-4, C-5, C-6) hydroxyl groups. While there is a slight inherent difference in reactivity, these differences are often insufficient to direct the reaction towards a single product under standard benzylation conditions (e.g., sodium hydride and benzyl bromide in DMF). The formation of a complex mixture of mono-, di-, tri-, and even higher benzylated isomers is a common outcome. The relative reactivity of the hydroxyl groups can be influenced by factors such as steric hindrance and the acidity of the hydroxyl protons, but without a directing group, achieving high regioselectivity is challenging.
Strategic Solutions:
To overcome the lack of selectivity in direct benzylation, the most effective strategy is to employ protecting groups to temporarily block certain hydroxyls, leaving the desired ones available for benzylation. The use of orthoesters is a well-established and reliable method.
dot
Caption: Workflow for addressing low regioselectivity in direct benzylation.
Experimental Protocol: Synthesis of 4,6-di-O-benzyl-myo-inositol via an Orthoformate Intermediate [1]
This protocol involves three main stages: protection of the 1,3, and 5-hydroxyl groups as an orthoformate, selective benzylation of the exposed 4- and 6-hydroxyls, and subsequent deprotection.
Part 1: Formation of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate [1]
-
Reaction Setup: To a suspension of myo-inositol in a suitable solvent, add triethyl orthoformate.
-
Acylation: Following the formation of the orthoformate, introduce benzoyl chloride to protect the C-2 and C-4 hydroxyl groups. This step is crucial for directing the subsequent benzylation.
-
Isolation: The resulting 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate can be isolated and purified.
Part 2: Benzylation of the Orthoformate Intermediate [1]
-
Reaction Conditions: Dissolve the 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate in a suitable solvent.
-
Benzylation: Add benzyl bromide and silver(I) oxide (Ag₂O) to the solution. The Ag₂O acts as a mild base and halide scavenger, facilitating the benzylation of the remaining free hydroxyl groups (C-4 and C-6).
-
Work-up and Purification: After the reaction is complete, the product, 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate, is isolated and purified.
Part 3: Deprotection to Yield 4,6-di-O-benzyl-myo-inositol [1]
-
Removal of Benzoate Group: The benzoate group at the C-2 position is removed using a mild aminolysis, for example, with isobutylamine.
-
Removal of Orthoformate Group: The orthoformate protecting group is then cleaved under acidic conditions, typically with aqueous trifluoroacetic acid (TFA).
-
Final Product: The desired 4,6-di-O-benzyl-myo-inositol is obtained after purification.
Issue 2: I am observing poor yields and a mixture of products even when using a protecting group strategy.
Root Cause Analysis:
Even with a protecting group strategy, suboptimal reaction conditions can lead to poor yields and the formation of byproducts. Key factors to consider are the choice of base, solvent, temperature, and stoichiometry of the reagents. For instance, in the benzylation of myo-inositol orthoacetate, the choice of base is critical for achieving high regioselectivity for the C-4 and C-6 positions.
Strategic Solutions:
Careful optimization of reaction parameters is essential. The following table summarizes key variables and their impact on the benzylation of a myo-inositol 1,3,5-orthoacetate intermediate.
| Parameter | Recommended Condition | Rationale and Potential Issues |
| Base | Lithium hydride (LiH) | LiH has been shown to provide higher yields compared to other bases like n-butyllithium in this specific transformation. The lithium cation may play a role in chelation, directing the benzylation to the desired hydroxyls.[2] Stronger, non-chelating bases might lead to a loss of selectivity. |
| Solvent | Anhydrous Dimethylformamide (DMF) | DMF is a polar aprotic solvent that effectively dissolves the inositol derivative and the reagents. It is crucial to use anhydrous DMF to prevent quenching of the base and hydrolysis of the orthoester. |
| Reagent | Benzyl bromide (BnBr) | Benzyl bromide is a reactive electrophile for this Williamson ether synthesis. Ensure its purity and use a slight excess to drive the reaction to completion. |
| Temperature | Room Temperature | The reaction is typically stirred at room temperature. Elevated temperatures might lead to side reactions and decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | The reaction is sensitive to moisture and oxygen. Maintaining an inert atmosphere is critical for preventing the degradation of the reagents and intermediates. |
Experimental Protocol: Regioselective Benzylation of myo-Inositol 1,3,5-Orthoacetate [1][2]
-
Preparation of the Orthoacetate: Prepare myo-inositol 1,3,5-orthoacetate from myo-inositol and triethyl orthoacetate.
-
Reaction Setup: Dissolve the myo-inositol 1,3,5-orthoacetate in anhydrous DMF under an argon atmosphere in a flame-dried flask.
-
Addition of Base: Add lithium hydride (LiH) portion-wise to the solution and stir for a short period to allow for deprotonation.
-
Addition of Benzyl Bromide: Add benzyl bromide dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for approximately 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction carefully (e.g., with methanol or water) and perform an appropriate work-up to isolate the desired 4,6-di-O-benzyl myo-inositol 1,3,5-orthoacetate.
Issue 3: I need to selectively benzylate a trans-diol in my myo-inositol derivative, but my current methods are not effective.
Root Cause Analysis:
Selectively functionalizing trans-diols in cyclic systems like myo-inositol is particularly challenging due to their stereochemical arrangement. Standard methods often lack the required selectivity. Organotin-mediated reactions provide a powerful solution by forming a transient stannylene acetal, which selectively activates one hydroxyl group for subsequent functionalization.
Strategic Solutions:
The use of dibutyltin oxide (Bu₂SnO) to form a stannylene acetal intermediate is a highly effective strategy for the regioselective benzylation of trans-diols. The stannylene acetal formation and subsequent reaction with an electrophile can be influenced by the coordination of the tin atom, leading to high selectivity.
dot
Caption: Strategy for regioselective benzylation of trans-diols using organotin reagents.
Experimental Protocol: Catalytic Organotin-Mediated Regioselective Benzylation of a Carbohydrate trans-Diol (Adaptable for myo-Inositol Derivatives)
This protocol is a general procedure that can be adapted for myo-inositol derivatives containing a trans-diol. Optimization may be required for specific substrates.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the myo-inositol derivative (containing the trans-diol) in a suitable anhydrous solvent (e.g., toluene).
-
Addition of Catalysts: Add a catalytic amount of dibutyltin dichloride (Bu₂SnCl₂) (e.g., 0.1 equivalents) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBABr) (e.g., 0.1 equivalents).
-
Addition of Benzylating Agent: Add benzyl chloride (BnCl) (e.g., 2.0 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 75-100 °C) and monitor the progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, and perform a standard aqueous work-up. The crude product is then purified by column chromatography to yield the regioselectively monobenzylated product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the poor regioselectivity in the direct benzylation of myo-inositol?
The six hydroxyl groups of myo-inositol, while not identical, have relatively similar reactivities, making it difficult to target a specific position with high selectivity in a direct benzylation reaction. The molecule exists in a stable chair conformation with one axial hydroxyl group at the C-2 position and five equatorial hydroxyl groups. While the axial hydroxyl is generally more sterically hindered, electronic effects and the potential for intramolecular hydrogen bonding can influence the nucleophilicity of each hydroxyl group, leading to a mixture of products.
Q2: What is the general reactivity order of the hydroxyl groups in myo-inositol towards benzylation?
The reactivity order of the hydroxyl groups in myo-inositol is not absolute and can be influenced by the reaction conditions, particularly the base and solvent used. However, a general trend observed under certain conditions is that the equatorial hydroxyls are more reactive than the axial one due to steric accessibility. Among the equatorial hydroxyls, there can be subtle differences in reactivity. It has been noted that under specific conditions, such as benzylation in benzyl chloride as the solvent, an axial hydroxyl group can react preferentially.
Q3: How does the choice of base (e.g., NaH vs. LiH) influence the regioselectivity of myo-inositol benzylation?
The choice of the counterion of the base (e.g., Na⁺ from NaH vs. Li⁺ from LiH) can significantly impact the regioselectivity of O-alkylation in polyol systems like myo-inositol. This is often attributed to the chelating ability of the metal ion. Lithium ions (Li⁺), being smaller and having a higher charge density than sodium ions (Na⁺), are more effective at forming chelation complexes with vicinal cis-hydroxyl groups. This chelation can hold the inositol ring in a specific conformation, thereby enhancing the reactivity of a particular hydroxyl group and leading to higher regioselectivity. In general, lithium alkoxides have been observed to provide higher selectivity in the alkylation of myo-inositol derivatives compared to their sodium counterparts.[3]
Q4: Are there modern alternatives to traditional protecting group and organotin strategies for achieving regioselectivity?
Yes, the field of carbohydrate and polyol chemistry is continually evolving. Modern approaches to achieving regioselectivity include:
-
Enzymatic Reactions: The use of enzymes, such as lipases and proteases, can offer exquisite regioselectivity in the acylation and deacylation of polyols, which can then be used to prepare selectively benzylated derivatives.
-
Catalytic Organobase Methods: Recent research has explored the use of organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to achieve regioselective benzoylation, which can serve as a protecting group for subsequent manipulations.[4]
-
Photoredox Catalysis: Emerging photoredox methodologies are also being investigated for the selective functionalization of hydroxyl groups under mild conditions.
These modern methods often offer advantages in terms of milder reaction conditions, reduced toxicity (by avoiding heavy metals like tin), and potentially higher selectivity.
References
-
Praveen, T., & Shashidhar, M. S. (2001). Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters. Carbohydrate Research, 330(3), 409-411. [Link]
- BenchChem. (2025). A Comparative Guide to Protected Inositols: Focus on 3,6-Bis-O-benzyl-D,L-myo. BenchChem Technical Guides.
- Praveen, T., & Shashidhar, M. S. (2000). The preparation of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate.
- European Patent Office. (1988).
- Shashidhar, M. S., et al. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Semantic Scholar.
-
Potter, B. V. L., et al. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. Journal of Organic Chemistry, 78(5), 1937-1951. [Link]
-
Devaraj, S., Jagdhane, R. C., & Shashidhar, M. S. (2009). Relative reactivity of hydroxyl groups in inositol derivatives: role of metal ion chelation. Carbohydrate Research, 344(10), 1159-1166. [Link]
-
Potter, B. V. L., et al. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. PMC. [Link]
-
Gigg, R., & Gigg, J. (1990). The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells. Journal of the Chemical Society, Perkin Transactions 1, (3), 737-747. [Link]
- European Patent Office. (1992).
-
Wang, Z., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 639. [Link]
-
Spilling, C. D., et al. (2011). Desymmetrization of 2,4,5,6-tetra-O-benzyl-D-myo-inositol for the synthesis of mycothiol. The Journal of Organic Chemistry, 76(22), 9449-9452. [Link]
-
Catelani, G., et al. (2022). 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11-12), 1063-1068. [Link]
-
Wu, C.-Y., et al. (2023). Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates. The Journal of Organic Chemistry, 88(12), 8099-8107. [Link]
-
Falck, J. R., et al. (1995). Synthesis of 1,4,6-tri-O-benzyl myo-inositol—A key intermediate to myo-inositol-1,2,5-O-trisphosphate. Bioorganic & Medicinal Chemistry Letters, 5(13), 1419-1422. [Link]
Sources
removing tin residues from 2,5-Di-O-benzylmyoinositol products
Topic: Purification of 2,5-Di-O-benzyl-myo-inositol Ticket ID: TIN-REM-25Bn-INO Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
You are likely synthesizing 2,5-di-O-benzyl-myo-inositol via the stannylene acetal method (using dibutyltin oxide,
These residues often co-elute with your product during chromatography ("streaking") and are toxic. This guide details the three most effective protocols for removing these residues, prioritized by final purity requirements.
Module 1: The Mechanism of Contamination
To remove the impurity, you must understand its coordination chemistry. The reaction proceeds through a five-membered stannylene acetal ring.[1] Upon benzylation, the tin is released not as the original oxide, but often as a dialkyltin dihalide (e.g.,
Workflow Visualization: The Stannylene Pathway
Figure 1: Formation of tin residues during regioselective benzylation.[1] The tin species must be intercepted after the alkylation step.
Module 2: Removal Protocols
Protocol A: The KF/Silica Method (Gold Standard)
Recommended for: High-purity requirements (<50 ppm Sn) and small-to-medium scale (<10g).[1]
This method, popularized by Harrowven et al., utilizes the high affinity of fluoride for tin to form insoluble polymeric species (
Materials:
Step-by-Step:
-
Preparation: Dissolve KF in water to create a 50% w/w solution.
-
Mixing: Add silica gel to the KF solution. The ratio should be 10g KF per 90g Silica . Shake/stir vigorously until a free-flowing "fluffy" white powder is obtained.
-
Loading: Pack a short column or a fritted funnel with this KF-Silica stationary phase.[1]
-
Filtration: Dilute your crude reaction mixture in a minimal amount of solvent (EtOAc or DCM). Pour it over the KF-Silica pad.[1]
-
Elution: Rinse with pure solvent. The tin forms an insoluble fluoride polymer and stays on the silica; your inositol product elutes in the filtrate.
-
Validation: Concentrate the filtrate. The resulting oil/solid should be free of the characteristic "tin grease" smell and streaks.
Protocol B: Aqueous KF Wash + Celite (Scale-Up Friendly)
Recommended for: Large scale (>10g) where solid phase extraction is cost-prohibitive.[1]
Step-by-Step:
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc). Note: Avoid DCM if possible, as tin fluorides can sometimes be partially soluble in chlorinated solvents.[1]
-
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF).[2]
-
Agitation: Stir vigorously for 30 minutes. You will observe the formation of a white, polymeric precipitate (
) at the interface. -
Filtration (Critical): Do not attempt to separate layers immediately; the precipitate will cause a terrible emulsion. Filter the entire biphasic mixture through a pad of Celite 545 .
-
Separation: Transfer the filtrate to a separatory funnel. The layers will now separate cleanly. Dry the organic layer over
and concentrate.
Protocol C: Triethylamine (TEA) Passivation
Recommended for: When KF is unavailable or if the product is acid-sensitive.[1]
Tin compounds often streak on silica because they coordinate with the silanol groups. Adding a base blocks these sites.
-
Method: Pre-wash your flash column with eluent containing 2-5% Triethylamine .[1][4] Run your purification with 1% TEA in the mobile phase. The tin will typically elute at the solvent front or remain stuck at the baseline, separating it from the polar inositol derivative.
Module 3: Comparative Efficiency Data
The following table summarizes the residual tin levels typically observed after various workup methods.
| Method | Residual Tin (ppm) | Pros | Cons |
| Standard Aqueous Wash | > 5,000 ppm | Fast, cheap | Ineffective; severe emulsions |
| Acid Wash (1M HCl) | ~ 1,000 ppm | Removes some oxides | Acid may cleave acetals/ethers |
| KF / Silica (Protocol A) | < 30 ppm | Highest purity, no emulsion | Requires prep of solid phase |
| Basic Alumina | ~ 100 ppm | Good for acid-sensitive | Lower capacity than KF/Silica |
Module 4: Troubleshooting & FAQs
Q1: My product is 2,5-di-O-benzyl-myo-inositol. Is it stable to the KF treatment?
A: Yes. Benzyl ethers are highly stable to fluoride and basic conditions. They are generally only cleaved by hydrogenolysis (
Q2: I see a "greasy" spot on my TLC that overlaps with my product. Is this the tin?
A: Likely, yes. Dialkyltin species are lipophilic and often have an
-
Test: Dip your TLC plate in 0.1% Pyrocatechol Violet solution. Organotins typically stain a distinct blue/purple color, whereas your carbohydrate will char black/brown with sulfuric acid stain.
Q3: The KF/Silica pad clogged. What happened?
A: You likely used too much concentration or the silica was too wet.
-
Fix: Ensure the KF/Silica mix is a free-flowing powder before use. If it is a wet sludge, add more silica. Always dilute your crude product significantly (1:10 ratio) before applying it to the pad to prevent immediate pore saturation.
Q4: Can I use NaF instead of KF?
A: It is not recommended. Potassium Fluoride (KF) is significantly more soluble in water and forms a more reactive surface on the silica gel due to the "softness" of the potassium cation compared to sodium. The kinetics of tin removal are much faster with KF.
Module 5: Workflow Visualization (Purification)
Figure 2: Decision tree for selecting the appropriate tin removal protocol.
References
-
Harrowven, D. C., & Guy, I. L. (2004).[5] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[5] Chemical Communications.[5]
-
[Link]
-
- BenchChem Technical Support. (2025). Removal of Organotin Residues from Stille Reactions and Stannylene Acetals.
-
University of Rochester. (n.d.). Workup for Removing Tin Byproducts.[4][2][5][6][7][8] Not Voodoo X.
-
[Link]
-
-
Chung, S. K., et al. (1999). Regioselective Alkylation of Myo-inositol via Stannylene Acetal.[1] Journal of Organic Chemistry. (Contextual grounding for the 2,5-dibenzyl synthesis route).
-
[Link]
-
Sources
- 1. synthose.com [synthose.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Workup [chem.rochester.edu]
- 5. KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. internationaltin.org [internationaltin.org]
- 8. US4737351A - Process for the recovery of tin - Google Patents [patents.google.com]
Technical Guide: Optimizing Solvent Systems for Inositol Derivative Recrystallization
Executive Summary: The Polarity Paradox
Recrystallizing inositol derivatives presents a unique "polarity paradox." Free inositols (e.g., myo-inositol, scyllo-inositol) are high-melting, extremely hydrophilic cyclitols that defy standard organic solvents. Conversely, their protected derivatives (acetonides, benzyl ethers, tosylates) behave like lipophilic organic molecules.
This guide provides a decision framework for selecting solvent systems, troubleshooting the common "oiling out" phenomenon, and optimizing yield/purity ratios. It is designed for researchers who need actionable, mechanistic solutions rather than generic advice.
Solvent Selection Matrix
Q: My inositol derivative is insoluble in common organic solvents but too soluble in water. How do I choose a binary system?
A: The choice depends entirely on the Protecting Group Burden (PGB) . You must classify your molecule into one of two categories: Free Polyols or Lipophilic Derivatives.
The Solubility Landscape
Use the table below to identify the starting solvent system based on your derivative's functionalization.
| Compound Class | Polarity Profile | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Critical Parameter |
| Free Inositols (myo-, scyllo-, chiro-) | Ultra-Polar / Hydrophilic | Water (Hot) | Ethanol (Warm), Methanol, Acetone | Water activity ( |
| Acetals/Ketals (e.g., Isopropylidene) | Moderate Polarity | DCM , THF , or Ethyl Acetate | Hexane , Heptane | Acid sensitivity. Avoid acidic solvents. |
| Esters/Ethers (Benzylated, Tosylated) | Lipophilic | Ethyl Acetate , Toluene | Hexane , Petroleum Ether | Temperature dependence is high; cooling crystallization works best. |
| Inositol Phosphates (IP3, IP6) | Ionic / Highly Polar | Dilute Acid/Buffer | Ethanol , Methanol | pH control is vital to maintain protonation state. |
Decision Logic: Selecting Your System
The following decision tree models the logic a senior chemist uses when designing a purification screen.
Figure 1: Decision logic for selecting the optimal solvent system based on derivative functionalization.
Troubleshooting: The "Oiling Out" Phenomenon
Q: I'm experiencing 'oiling out' (Liquid-Liquid Phase Separation) instead of crystallization. How do I fix this?
A: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the melting point of the solute is depressed below the crystallization temperature due to impurities (or solvent mixtures). Inositols are notorious for this because they can form supersaturated syrups that refuse to nucleate.
The Mechanism
In a Water/Ethanol system, if you add Ethanol too fast, the local supersaturation spikes. The inositol molecules aggregate into disordered liquid droplets (a "miscibility gap") rather than an ordered lattice.
Remediation Workflow
Follow this logic to recover a crystallized product from an oiled-out state.
Figure 2: Step-by-step remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).
Key Technical Intervention:
-
The "Cloud Point" Hold: When reheating, add solvent just until the oil dissolves. Then, add antisolvent dropwise until a faint, persistent turbidity (cloud point) appears. Stop immediately. Add seed crystals here. Do not cool yet; hold at this temperature for 30 minutes to allow the seeds to grow (consume supersaturation) before cooling.
Advanced Protocols
Protocol A: Aqueous/Ethanol Displacement (For Free Inositols)
Target: myo-inositol, scyllo-inositol
Context: This method utilizes the steep solubility curve of inositols in water vs. their near-insolubility in ethanol.
-
Dissolution: Suspend crude inositol (10 g) in Deionized Water (minimum volume, approx. 10–15 mL) at 80°C. Stir until completely dissolved.
-
Note: If the solution is colored, treat with activated charcoal (1% w/w) for 15 mins and filter hot through Celite.
-
-
Initial Nucleation: Remove from heat source. While stirring vigorously, add warm Ethanol (95%) dropwise.
-
Stop Point: As soon as the solution turns slightly turbid, stop addition.
-
-
Seeding: Add pure seed crystals (approx. 10 mg).
-
Maturation: Allow the mixture to cool to room temperature slowly (over 2–3 hours). The turbidity should transform into defined crystals.
-
Driving Yield: Once at room temperature, add a second portion of Ethanol (20 mL) slowly to drive remaining inositol out of solution.
-
Harvest: Cool to 4°C for 4 hours. Filter, wash with cold Ethanol, and dry under vacuum at 60°C.
Protocol B: Non-Polar Recrystallization (For Protected Derivatives)
Target: 1,2:4,5-di-O-isopropylidene-myo-inositol
Context: Protected derivatives often trap solvent in the crystal lattice. A non-polar wash is essential.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) at reflux. Use approx. 5 mL per gram of solid.
-
Concentration: If the solution is too dilute, boil off solvent until the volume is reduced by 20%.
-
Antisolvent Addition: Add hot Hexane (or Heptane) slowly until the refluxing solution becomes slightly cloudy.
-
Re-clarification: Add a few drops of EtOAc to clear the solution.
-
Crystallization: Remove from heat. Insulate the flask with a towel to ensure very slow cooling.
-
Why? Fast cooling of acetonides often yields amorphous glass.
-
-
Harvest: Filter the white needles/plates. Wash with 1:4 EtOAc:Hexane.
FAQ: Specific Scenarios
Q: How do I separate scyllo-inositol from myo-inositol? A: Scyllo-inositol is significantly less soluble in water than myo-inositol.
-
Strategy: Dissolve the mixture in hot water. Cool to room temperature. Scyllo-inositol will crystallize first (fractional crystallization). Filter the scyllo crystals. The filtrate will be enriched in myo-inositol, which can be recovered by adding ethanol (Protocol A).
Q: My inositol phosphate (IP6) precipitates as a gum. Why? A: This is likely a pH or counter-ion issue.
-
Fix: Ensure the pH is adjusted (usually acidic, pH 1-2 for free acid, or pH 6-7 for sodium salt) before adding the antisolvent. IP6 salts are extremely hydrated; drying them requires lyophilization or extensive vacuum drying over
.
Q: Can I use Methanol instead of Ethanol? A: Yes, but with caution. Methanol is a stronger solvent for inositols than ethanol, meaning you will need a higher ratio of MeOH:Water to induce crystallization. However, MeOH often produces better-defined crystal habits (less aggregation) than ethanol.
References
-
Heikkilä, H., et al. (2012).[1] Crystallization of polyol compositions, crystalline polyol composition product and use thereof. US Patent 8,192,775. Link
-
Sato, T., et al. (1988). Process for the preparation of myoinositol derivatives. European Patent Application EP0262227A1. Link
-
Chhetri, B. K., et al. (2023). Crystallization Based Resolution of Enantiomeric and Diastereomeric Derivatives of myo-Inositol. ResearchGate. Link
-
Li, Y., et al. (2016). Measurement and Correlation for Solubility of Myo-inositol in Five Pure and Four Binary Solvent Systems. Journal of Chemical & Engineering Data. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link
Sources
overcoming steric hindrance in 2,5-Di-O-benzylmyoinositol phosphorylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of inositol phosphates, focusing on the specific challenges associated with the phosphorylation of 2,5-Di-O-benzylmyoinositol. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties due to the significant steric hindrance posed by the benzyl protecting groups. Here, we provide field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate this complex chemical transformation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems encountered during the phosphorylation of sterically hindered inositol derivatives.
Q1: Why is my phosphorylation reaction of 2,5-Di-O-benzylmyoinositol resulting in low to no yield?
A1: The primary reason is severe steric hindrance. The two bulky benzyl groups on the C2 and C5 positions of the myo-inositol ring physically obstruct the approach of the phosphorylating agent to the remaining hydroxyl groups (C1, C3, C4, C6). This is a well-known challenge in inositol chemistry[1]. Additionally, factors like impure starting material, inactive reagents, or non-optimal reaction conditions can contribute to poor outcomes[2].
Q2: Which of the remaining hydroxyl groups (1, 3, 4, 6) is the most difficult to phosphorylate?
A2: The axial hydroxyl group (at C2 in the parent myo-inositol) is generally less reactive than the equatorial ones. However, in your substrate, the C2 position is already benzylated. The remaining hydroxyls at C1, C3, C4, and C6 are all equatorial, but their accessibility is differentially affected by the flanking C2 and C5 benzyl groups. The C1/C3 and C4/C6 positions are electronically and sterically distinct, often leading to mixtures of products or selective phosphorylation under carefully controlled conditions.
Q3: Can I use standard phosphorylation conditions that work for less hindered alcohols?
A3: It is highly unlikely. Standard conditions using reagents like phosphoryl chloride in the presence of a simple base are often ineffective for sterically crowded secondary alcohols[3][4]. The energy barrier for the reaction is too high due to steric repulsion. Specialized, highly reactive reagents, catalytic methods, or significant optimization of reaction conditions are typically required.
Q4: My TLC/LC-MS analysis shows unreacted starting material and multiple unidentified spots. What is happening?
A4: This is a classic sign of a struggling reaction. The large amount of starting material indicates the reaction is not proceeding to completion. The multiple spots could be partially phosphorylated isomers (mono-, di-, etc.), by-products from reagent decomposition, or products of side reactions like benzyl group migration or cleavage under harsh (especially acidic) conditions.
Troubleshooting Guide: Overcoming Low Yields and Poor Selectivity
This in-depth guide provides structured approaches to troubleshoot and optimize your phosphorylation reaction.
Problem 1: Reaction Stalls, Predominantly Unreacted Starting Material
This is the most common issue, directly pointing to a failure to overcome the steric barrier.
The phosphorylating agent is unable to penetrate the sterically shielded environment around the hydroxyl groups.
Solution: Employ More Powerful or Sterically Smaller Reagents
-
Switch to Phosphoramidites: Phosphoramidite reagents, such as dibenzyl N,N-diisopropylphosphoramidite, are often more effective than phosphoryl chlorides for hindered alcohols. Their activation with a mild acid catalyst (e.g., 1H-tetrazole or DCI) forms a highly reactive intermediate. This is a cornerstone of modern oligonucleotide and inositol phosphate synthesis[5][6].
-
Utilize H-Phosphonates: This method involves the formation of an H-phosphonate monoester, which is then oxidized to the phosphate. It can sometimes be more successful with hindered substrates.
-
Consider Specialized Reagents: For particularly challenging cases, novel reagents have been developed. For instance, BINOL-based phosphoroselenoyl chlorides have been used for regioselective phosphorylation through desymmetrization of myo-inositol derivatives, indicating high reactivity[7].
The reaction conditions (temperature, solvent, catalyst) are not sufficient to drive the reaction forward.
Solution: Implement Catalysis and Optimize Conditions
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the phosphorylating agent, making it more electrophilic and enhancing its reactivity. Titanium-based Lewis acids, such as titanium(IV) isopropoxide or Ti(OtBu)4, have been successfully used to catalyze the phosphorylation of hindered secondary alcohols with pyrophosphates[8].
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) Catalysis: A recently developed method uses phosphoenolpyruvate (PEP) as a phosphoryl donor with TBAHS as a catalyst. This system has shown high functional group tolerance and is effective for phosphorylating sterically hindered secondary alcohols[3][4][9].
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced against the risk of side reactions or decomposition. Monitor the reaction closely by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence reaction rates. Anhydrous polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are typically preferred.
Visual Workflow: Troubleshooting Low Phosphorylation Yield
Caption: A troubleshooting decision tree for low-yield phosphorylation reactions.
Problem 2: Poor or Undesired Regioselectivity
The reaction yields a mixture of isomers that are difficult to separate, or phosphorylates the wrong hydroxyl group.
The remaining equatorial hydroxyl groups (C1, C3, C4, C6) have similar intrinsic reactivity, and the chosen conditions are not selective enough.
Solution: Employ Regioselective Strategies
-
Enzymatic Phosphorylation: Kinases are renowned for their high substrate specificity and regioselectivity. Inositol phosphate kinases (e.g., IP3K, IPMK) can phosphorylate specific hydroxyl groups on the inositol ring[6][10]. While the benzyl groups may still pose a challenge, this approach can offer unparalleled selectivity if a suitable enzyme can be identified[11][12].
-
Protecting Group Manipulation: This is a more synthetically intensive but powerful strategy. It involves adding a temporary, orthogonal protecting group to all but the desired hydroxyl group before the phosphorylation step. For example, one could selectively protect the C1/C3 positions, phosphorylate C4/C6, and then deprotect. This requires a multi-step synthetic route but provides complete control[13][14].
-
Catalyst-Controlled Selectivity: Some catalytic systems can induce regioselectivity. For instance, chiral catalysts can be used for the desymmetrization of meso-compounds like myo-inositol derivatives[15].
Key Methodologies and Protocols
Here we provide detailed, step-by-step protocols for recommended phosphorylation strategies. Safety Precaution: Always work in a fume hood and use appropriate personal protective equipment (PPE). All reagents should be anhydrous unless otherwise specified.
Protocol 1: Phosphorylation using a Phosphoramidite Reagent
This method is highly effective for sterically hindered alcohols due to the reactive nature of the activated phosphoramidite.
Reagents & Materials:
-
2,5-Di-O-benzylmyoinositol (substrate)
-
Dibenzyl N,N-diisopropylphosphoramidite (phosphorylating agent)
-
1H-Tetrazole or 4,5-dicyanoimidazole (DCI) (activator, 0.45 M in anhydrous MeCN)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) or tert-butyl hydroperoxide (TBHP) (oxidant)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Standard workup and purification supplies (silica gel chromatography)
Procedure:
-
Preparation: Dry the substrate (1.0 eq.) by co-evaporation with anhydrous toluene and place it in a flame-dried, argon-flushed flask. Dissolve it in anhydrous DCM.
-
Phosphitylation: Add the phosphoramidite reagent (1.2-1.5 eq. per hydroxyl group to be phosphorylated). Add the activator solution (3.0 eq. per hydroxyl group) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the phosphite triester intermediate by TLC or ³¹P NMR (a new peak should appear around +140 ppm).
-
Oxidation: Once the phosphitylation is complete, cool the reaction to -40 °C. Add a solution of m-CPBA (2.0 eq.) in DCM dropwise. Maintain the temperature for 1 hour, then allow it to warm to room temperature.
-
Quench and Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate solution. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to obtain the fully protected phosphate triester.
Visual Representation: The Challenge of Steric Hindrance
Caption: Steric hindrance in 2,5-Di-O-benzylmyoinositol, where bulky benzyl (Bn) groups block access to hydroxyl groups.
Comparative Data: Phosphorylation Reagents
This table summarizes key characteristics of common reagent classes for phosphorylating hindered alcohols.
| Reagent Class | Typical Reagents | Activation | Reactivity | Steric Tolerance | Key Considerations |
| Phosphoramidites | Dibenzyl N,N-diisopropylphosphoramidite | Mild Acid (Tetrazole, DCI) | Very High | Good to Excellent | Requires strict anhydrous conditions; two-step (phosphitylation then oxidation) process.[5] |
| H-Phosphonates | Dibenzyl H-phosphonate | Acyl chloride (e.g., pivaloyl chloride) | High | Moderate to Good | Can be prone to side reactions; requires subsequent oxidation step. |
| Phosphoryl Chlorides | Diphenylphosphoryl chloride | Amine Base (Pyridine, TEA) | Moderate | Poor | Generally ineffective for hindered substrates; can generate HCl, leading to side reactions.[8] |
| Pyrophosphates | Tetrabenzylpyrophosphate (TBPP) | Lewis Acid (e.g., Ti(OtBu)₄) | High (with catalyst) | Good | Catalytic approach enhances reactivity and can be milder than stoichiometric methods.[8] |
| Enolphosphates | Phosphoenolpyruvate (PEP) | TBAHS Catalyst | High (with catalyst) | Good | Novel catalytic system with high functional group tolerance.[3][4] |
References
-
Sculimbrene, B. R., Miller, S. J. (2006). Streamlined Synthesis of Phosphatidylinositol (PI), PI3P, PI3,5P2, and Deoxygenated Analogues as Potential Biological Probes. The Journal of Organic Chemistry. [Link]
-
Arosio, D., et al. (2018). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto. Chemistry – An Asian Journal. [Link]
-
Brearley, C. A., et al. (2017). Simple synthesis of 32P-labelled inositol hexakisphosphates for study of phosphate transformations. Plant and Soil. [Link]
-
Cockcroft, S., et al. (2016). Phosphatidylinositol synthesis at the endoplasmic reticulum. UCL Discovery. [Link]
-
Mills, S. J., et al. (2012). Synthesis and biological evaluation of phosphatidylinositol phosphate affinity probes. Organic & Biomolecular Chemistry. [Link]
-
Chen, J. (1995). General Synthesis of Phosphatidylinositol Phosphates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Wang, B., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. ACS Central Science. [Link]
-
Brearley, C. A., et al. (2012). Synthesis of inositol phosphate ligands of plant hormone–receptor complexes: pathways of inositol hexakisphosphate turnover. Biochemical Journal. [Link]
-
Harvey, D. J. (n.d.). Phospholipid Synthesis. Biochemistry - Pharmacy 180. [Link]
-
Miller, B. V., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition. [Link]
-
Wilson, M. S., et al. (2015). Metabolic Labeling of Inositol Phosphates and Phosphatidylinositols in Yeast and Mammalian Cells. Methods in Molecular Biology. [Link]
-
Miller, B. V., et al. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology, and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition. [Link]
-
Kumar, V., et al. (2017). Employing BINOL-Phosphoroselenoyl Chloride for Selective Inositol Phosphorylation and Synthesis of Glycosyl Inositol Phospholipid from Entamoeba histolytica. The Journal of Organic Chemistry. [Link]
-
Puschmann, R., et al. (2019). Scalable Chemoenzymatic Synthesis of Inositol Pyrophosphates. Journal of the American Chemical Society. [Link]
-
Chakraborty, A., et al. (2022). Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders. International Journal of Molecular Sciences. [Link]
-
Gigg, J., et al. (1989). The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research. [Link]
-
Wang, B., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. PMC - NIH. [Link]
-
Kocienski, P. J. (1994). Protecting groups. Thieme. [Link]
-
Tsvetkov, Y. E., et al. (2014). Catalytic Lewis acid phosphorylation with pyrophosphates. ResearchGate. [Link]
-
Volbeda, A. G., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
-
Jin, Z., et al. (2013). Phosphorylation Regulates myo-Inositol-3-phosphate Synthase. Journal of Biological Chemistry. [Link]
-
van der Veken, P., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Advances. [Link]
-
van der Veken, P., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. Semantic Scholar. [Link]
-
van der Veken, P., et al. (2023). Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base. RSC Publishing. [Link]
-
Wang, B., et al. (2020). Catalytic Chemoselective O-Phosphorylation of Alcohols. Keio University. [Link]
-
Portnoy, M., et al. (2019). Reactivity enhancement via steric restriction of the active site in branched catalysts for phosphorylation reactions. Israel Chemical Society. [Link]
-
Stepanov, A. E., et al. (1987). Chiral synthesis of D- and L-myo-inositol 1,4,5-trisphosphate. Journal of the American Chemical Society. [Link]
-
González, B., et al. (2021). Substrate promiscuity of inositol 1,4,5-trisphosphate kinase driven by structurally-modified ligands and active site plasticity. Nature Communications. [Link]
-
Agranoff, B. W., et al. (1999). Chemistry of the Inositol Lipids and Phosphates. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
Smith, A. M., et al. (2010). 2-O-benzyl-1,6:3,4-bis-[O-(2,3-dimethoxybutane-2,3-diyl)]-myo-inositol 5-O-bis(benzyloxy)phosphorylacetate. Royal Society of Chemistry. [Link]
-
Frattini, E., et al. (2005). 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-d-myo-inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids. ResearchGate. [Link]
-
Safrany, S. T., et al. (1992). 3-position modification of myo-inositol 1,4,5-trisphosphate: consequences for intracellular Ca2+ mobilisation and enzyme recognition. European Journal of Pharmacology. [Link]
-
Jin, Z., et al. (2013). Phosphorylation regulates myo-inositol-3-phosphate synthase: A novel regulatory mechanism of inositol biosynthesis. ResearchGate. [Link]
-
Azzam, E. I., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. Journal of the Royal Society Interface. [Link]
-
Gremyachinskiy, D. E., et al. (2012). Inositols: The Effect of Bulky Substituents on Conformations. ResearchGate. [Link]
-
Ghoshal, A., et al. (2020). Signalling Properties of Inositol Polyphosphates. International Journal of Molecular Sciences. [Link]
Sources
- 1. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate promiscuity of inositol 1,4,5-trisphosphate kinase driven by structurally-modified ligands and active site plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Employing BINOL-Phosphoroselenoyl Chloride for Selective Inositol Phosphorylation and Synthesis of Glycosyl Inositol Phospholipid from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. Simple synthesis of 32P-labelled inositol hexakisphosphates for study of phosphate transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. air.unimi.it [air.unimi.it]
- 14. agroipm.cn [agroipm.cn]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzyl Group Stability & Migration Control
Topic: Preventing Benzyl Group Migration & Rearrangement in Basic Conditions Ticket ID: BNZ-MIG-001 Status: Resolved / Guide Published
Executive Summary: The "Migration" vs. "Rearrangement" Trap
Welcome to the Technical Support Center. If you are reading this, you likely observed an unexpected product where a benzyl ether (OBn) has either moved to a neighboring hydroxyl (Migration) or converted into a secondary/tertiary alcohol (Rearrangement).
Crucial Distinction:
-
True Migration (O
O): Rare in simple basic conditions. Benzyl ethers are generally thermodynamically stable to base. If observed, this usually implies a specific chelation-controlled environment or an in situ activation-deprotection cycle. -
Rearrangement (O
C): This is the most common failure mode in strong base (e.g., -BuLi, NaH/THF at reflux). This is the [1,2]-Wittig Rearrangement , where the benzyl group shifts from the oxygen to the -carbon.
This guide focuses on preventing the [1,2]-Wittig Rearrangement and stabilizing benzyl groups during base-mediated transformations.
Mechanism of Failure: The [1,2]-Wittig Rearrangement
To prevent the issue, you must understand the invisible radical mechanism driving it. When a benzyl ether is subjected to strong bases (typically alkyllithiums), the proton
The Pathway[1][2][3][4][5]
-
Deprotonation: Formation of the
-lithio ether. -
Homolysis: The C-O bond weakens, cleaving into a radical pair (Lithium ketyl + Benzyl radical).
-
Recombination: The benzyl radical recombines at the carbon center (thermodynamically favored) rather than the oxygen.
Visualization: The Radical Cage
The following diagram illustrates the failure point.
Figure 1: The [1,2]-Wittig Rearrangement pathway. Note that the radical pair formation is the critical step to inhibit.
Troubleshooting Guide: Diagnostics & Solutions
Use this decision matrix to identify the specific cause of your instability.
Scenario A: "I treated my substrate with n-BuLi and the Benzyl group moved to the carbon."
-
Diagnosis: Classic [1,2]-Wittig Rearrangement.
-
Root Cause: Temperature was too high, or the solvent cage was too "loose" (allowing radical separation).
-
Solution:
-
Cryogenic Control: Perform lithiation at -78°C. The rearrangement activation energy is significantly higher than deprotonation.
-
Solvent Switch: Avoid HMPA or DMPU if possible; these solvate the lithium cation, creating "loose" ion pairs that facilitate radical cleavage. Use non-polar co-solvents (Hexane/Pentane) to tighten the ion pair.
-
Scenario B: "I am trying to protect an alcohol with NaH/BnBr, but I see migration/decomposition."
-
Diagnosis: Base-promoted elimination or neighboring group participation.
-
Root Cause: The alkoxide formed is acting as a base (causing elimination) or attacking a neighbor, rather than acting as a nucleophile toward BnBr.
-
Solution:
-
Change the Reagent: Switch to Dudley’s Reagent (2-benzyloxypyridine). This allows benzylation under neutral or slightly acidic conditions, completely bypassing the alkoxide intermediate.
-
Catalysis: Add TBAI (Tetrabutylammonium iodide) to accelerate the
reaction with BnBr, allowing the benzylation to outcompete the side reactions.
-
Scenario C: "My Benzyl group migrated to a neighboring hydroxyl in a sugar."
-
Diagnosis: Anomeric scrambling or chelation-controlled migration.
-
Root Cause: In carbohydrate chemistry, strong bases can epimerize the anomeric center or allow intramolecular attack if the C-2 substituent participates.
-
Solution: Use Silver Oxide (
) as the base. It is mild, non-nucleophilic, and complexes with the halide, driving the reaction without generating a "naked" alkoxide.
Experimental Protocols
Protocol 1: Safe Benzylation of Base-Sensitive Substrates (Dudley's Method)
Use this when standard NaH/BnBr causes migration or elimination.
Reagents:
-
Substrate (Alcohol)[1]
-
2-Benzyloxypyridine (Dudley's Reagent)
-
Magnesium Oxide (MgO) - Acid scavenger
- -Trifluorotoluene (Solvent)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Mix: Add Alcohol (1.0 equiv), 2-Benzyloxypyridine (2.0 equiv), and MgO (2.0 equiv).
-
Solvent: Add Trifluorotoluene (0.5 M concentration).
-
Activation: Add Methyl Triflate (MeOTf, 2.0 equiv) slowly.
-
Reaction: Heat to 80-90°C for 4-12 hours.
-
Workup: Filter through a celite pad to remove MgO/salts. Concentrate and purify via silica gel chromatography.
Protocol 2: Preventing [1,2]-Wittig during Lithiation
Use this when you MUST use strong base (e.g., for ortho-lithiation) in the presence of OBn.
Step-by-Step:
-
Temperature: Cool THF solution to -78°C (Dry Ice/Acetone) before adding base.
-
Addition: Add
-BuLi dropwise down the side of the flask to pre-cool it. -
Time Constraint: Keep the lithiation time short (< 30 mins). The rearrangement is time-dependent.
-
Quench: Add the electrophile immediately at -78°C.
-
Inverse Addition (Optional): If the substrate is extremely sensitive, cannulate the base into the substrate solution at -100°C (Liquid
/Ether bath).
Data & Solvent Effects[7][15]
The choice of solvent and counter-ion dramatically affects the rate of benzyl migration (Wittig rearrangement).
| Condition | Relative Rate of Rearrangement | Risk Level | Explanation |
| THF, -78°C | 1 (Reference) | Low | Tight ion pairing inhibits radical separation. |
| THF, 0°C | >100x | High | Thermal energy overcomes activation barrier for homolysis. |
| THF/HMPA | >500x | Critical | HMPA solvates |
| Hexane/TMEDA | <0.5x | Minimal | Aggregated lithium species stabilize the anion against cleavage. |
| KHMDS (Potassium) | Variable | Med |
Decision Logic: Troubleshooting Flowchart
Figure 2: Rapid diagnostic logic for benzyl group instability.
References
-
Tomooka, K.; Yamamoto, H.; Nakai, T. (1996).[7] "The [1,2]-Wittig Rearrangement: Stereocontrol and Mechanism." Journal of the American Chemical Society.
-
Poon, K. W. C.; Dudley, G. B. (2006).[10] "Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt." The Journal of Organic Chemistry.
-
Greene, T. W.; Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York. (Standard Reference for Stability Profiles).
-
Organic Chemistry Portal. "Benzyl Ethers - Stability and Deprotection."
Sources
- 1. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [1,2]- and [1,4]-Wittig Rearrangements of α-Alkoxysilanes: Effect of Substitutions at both the Migrating Benzylic Carbon and the Terminal sp2 Carbon of the Allyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. research.abo.fi [research.abo.fi]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. [1,2]-Wittig Rearrangement [organic-chemistry.org]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. doria.fi [doria.fi]
- 10. Benzyl Ethers [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to Protecting Groups in Inositol Synthesis: Benzyl vs. Silyl Ethers
For researchers, scientists, and drug development professionals navigating the intricate landscape of inositol chemistry, the strategic selection of protecting groups is a critical determinant of synthetic success. The polyhydroxylated nature of inositols necessitates a robust and versatile toolkit of protecting groups to orchestrate regioselective modifications. Among the most prevalent choices are benzyl and silyl ethers, each presenting a unique set of advantages and disadvantages. This guide provides an in-depth, objective comparison of these two classes of protecting groups, supported by experimental data, to empower you in making informed decisions for your inositol synthesis campaigns.
The Inositol Challenge: A Tale of Six Hydroxyls
myo-Inositol, the most common isomer, possesses six hydroxyl groups with varying reactivities, making its selective functionalization a formidable challenge. The strategic use of protecting groups allows for the temporary masking of certain hydroxyls while others are modified, enabling the synthesis of complex inositol phosphates and their derivatives, which are crucial players in cellular signaling pathways.
Benzyl Ethers: The Robust Workhorse
Benzyl (Bn) ethers have long been a mainstay in carbohydrate and inositol chemistry due to their exceptional stability across a wide range of reaction conditions, including acidic and basic environments. This robustness allows for a broad scope of subsequent chemical transformations without premature deprotection.
Key Characteristics of Benzyl Ethers:
-
Stability: Highly stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Introduction: Typically introduced under basic conditions using benzyl bromide (BnBr) in the presence of a base like sodium hydride (NaH) or silver(I) oxide (Ag₂O).[1] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[1]
-
Removal: Classically removed by catalytic hydrogenolysis (e.g., Pd/C, H₂), which proceeds under mild conditions and releases toluene as a volatile byproduct.[1][2] This method, however, is incompatible with other reducible functional groups like alkenes or alkynes. Alternative oxidative cleavage methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) exist, particularly for p-methoxybenzyl (PMB) ethers.[3]
Silyl Ethers: The Tunable and Orthogonal Counterpart
Silyl ethers offer a valuable alternative to benzyl ethers, providing a spectrum of reactivity and stability that can be finely tuned by modifying the substituents on the silicon atom.[4] This tunability is a cornerstone of their utility in complex multi-step syntheses.
Key Characteristics of Silyl Ethers:
-
Tunable Stability: The stability of silyl ethers can be modulated by the steric bulk of the alkyl groups on the silicon. The general order of stability towards acid hydrolysis is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl).[5]
-
Introduction: Readily introduced under mild conditions using a silyl chloride (e.g., TBSCl) or triflate (e.g., TBSOTf) in the presence of a base like imidazole or 2,6-lutidine.
-
Orthogonality: Silyl ethers are stable to the hydrogenolysis conditions used to remove benzyl ethers, making them excellent orthogonal protecting groups.[4] This allows for the selective deprotection of one type of ether in the presence of the other, a crucial strategy in the synthesis of complex molecules.
-
Removal: Most commonly cleaved using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), hydrogen fluoride-pyridine (HF·Py), or tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F).[5] The lability to fluoride is a unique and highly selective deprotection method.
Head-to-Head Comparison: Benzyl vs. Silyl Ethers in Inositol Synthesis
The choice between benzyl and silyl protecting groups is highly dependent on the overall synthetic strategy, including the desired regioselectivity, the nature of subsequent reaction steps, and the required deprotection conditions.
| Feature | Benzyl Ethers | Silyl Ethers |
| Stability | Generally very stable to a wide range of conditions. | Tunable stability based on silicon substituents (TMS < TES < TBS < TIPS < TBDPS).[5] |
| Introduction | Typically requires strong basic (NaH) or acidic conditions.[1] | Mild basic conditions (e.g., imidazole). |
| Deprotection | Catalytic hydrogenolysis (mild, but not compatible with reducible groups).[1][2] Strong acids or oxidizing agents can also be used.[1] | Fluoride ion sources (TBAF, HF·Py); highly selective.[5] |
| Orthogonality | Not orthogonal to other reducible groups. | Orthogonal to benzyl ethers (stable to hydrogenolysis).[4] |
| Influence on Reactivity | Generally considered "arming" in glycosylation reactions due to their electron-donating nature. | Can be "arming" or "disarming" depending on the specific silyl group and its position, influencing the reactivity of neighboring groups. The presence of a single O-TBS group can more than double the reactivity compared to a benzyl group.[4] |
| Stereodirecting Effects | Can influence stereoselectivity through steric hindrance. | Bulky silyl groups can have a significant impact on the conformation of the inositol ring, thereby directing the stereochemical outcome of subsequent reactions. |
Experimental Protocols
The following are representative, step-by-step protocols for the introduction and removal of benzyl and silyl ethers on a myo-inositol scaffold, derived from established literature procedures.
Protocol 1: Regioselective Benzylation of myo-Inositol 1,3,5-Orthoacetate[7]
This protocol describes the regioselective benzylation of the 4- and 6-hydroxyl groups of myo-inositol, starting from the readily available 1,3,5-orthoacetate.
Materials:
-
myo-Inositol 1,3,5-orthoacetate
-
Lithium hydride (LiH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of myo-inositol 1,3,5-orthoacetate (1 equivalent) in dry DMF under an argon atmosphere, add lithium hydride (4 equivalents) portion-wise.
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Add a solution of benzyl bromide (2.2 equivalents) in dry DMF dropwise to the reaction mixture.
-
Continue stirring for 16 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,6-di-O-benzyl-myo-inositol 1,3,5-orthoacetate.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis[3]
This protocol details the global deprotection of benzyl ethers from a protected inositol derivative.
Materials:
-
Benzylated inositol derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol/Water mixture
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the benzylated inositol derivative in a suitable solvent such as methanol or an ethanol/water mixture.
-
Carefully add 10% Palladium on carbon catalyst to the solution (typically 10-20% by weight of the substrate).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or NMR spectroscopy to confirm the removal of benzyl groups.
-
Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected inositol.
Protocol 3: Introduction of a Silyl Ether (TBS group)
This protocol describes the protection of a hydroxyl group on an inositol derivative with a tert-butyldimethylsilyl group.
Materials:
-
Partially protected inositol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the partially protected inositol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF under an argon atmosphere.
-
Add tert-butyldimethylsilyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Deprotection of a Silyl Ether (TBS group) with TBAF[6]
This protocol details the removal of a TBS protecting group using tetrabutylammonium fluoride.
Materials:
-
TBS-protected inositol derivative
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected inositol derivative in THF.
-
Add a 1M solution of TBAF in THF (1.5 equivalents per silyl group) to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to remove the silyl byproducts and obtain the deprotected inositol.
Visualization of Synthetic Strategy
The following diagrams illustrate the general workflow for inositol modification and the distinct deprotection pathways for benzyl and silyl ethers.
Caption: General workflow for the synthesis of functionalized inositol derivatives.
Caption: Orthogonal deprotection pathways for benzyl and silyl ethers.
Conclusion: A Strategic Choice
The selection of benzyl versus silyl protecting groups in inositol synthesis is not a matter of inherent superiority but of strategic planning. Benzyl ethers provide a robust and reliable protection, ideal for multi-step syntheses where harsh conditions may be encountered. Their primary limitation lies in the deprotection method, which can be incompatible with certain functional groups.
Silyl ethers, in contrast, offer a remarkable degree of tunability and orthogonality. The ability to selectively remove different silyl ethers or to deprotect silyl ethers in the presence of benzyl ethers provides a powerful tool for the synthesis of highly complex and selectively functionalized inositol derivatives. The mild conditions for both their introduction and removal are also highly advantageous.
Ultimately, a thorough understanding of the properties and reactivities of both benzyl and silyl ethers, as presented in this guide, will enable the synthetic chemist to design more efficient and elegant routes to novel inositol-based molecules for research and therapeutic development.
References
-
ChengYe, Y., HaiXiao, Z., & GuanHong, W. (1994). Synthesis of 1,4,6‐tri‐ O ‐benzyl myo‐inositol—A key intermediate to myo‐inositol‐1,2,5‐ O ‐trisphosphate. chinese journal of chemistry, 12(2), 173-176. [Link]
-
Shashidhar, M. S., Reddy, M. J., & Kumar, P. R. (2013). Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility. The Journal of Organic Chemistry, 78(6), 2469-2483. [Link]
-
Shashidhar, M. S. (2020). Potential of myo-inositol as a starting material for natural product synthesis. Journal of the Indian Chemical Society, 97(2), 179-186. [Link]
-
Grimaldi, B., et al. (2020). Improved Chemistry of myo-Inositol: A New Synthetic Strategy to Protected 1-Keto- and 1,2-Keto-Inososes. Chemistry – An Asian Journal, 15(18), 2854-2862. [Link]
-
Shashidhar, M. S. (2002). Regioselective protection of myo-inositol orthoesters – recent developments. Arkivoc, 2002(7), 63-75. [Link]
-
Thomas, M. P., Mills, S. J., & Potter, B. V. L. (2016). The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry). Angewandte Chemie International Edition, 55(5), 1614-1650. [Link]
-
van der Vorm, S., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Shvets, V. I., et al. (1988).
-
Sureshan, K. M., et al. (2012). Regioselective acylation of the least reactive hydroxyl groups of inositol. Chemical Communications, 48(18), 2448-2450. [Link]
-
Shashidhar, M. S., & Reddy, M. J. (1997). Regioselective O-acylation of myo-inositol 1,3,5-orthoesters. Tetrahedron Letters, 38(24), 4233-4236. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
-
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
-
Riley, A. M., et al. (2003). Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2′-phenyl-1′,3′-dioxolan-2′-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5. Chemical Communications, (16), 2008-2009. [Link]
-
Bols, M., & Pedersen, C. M. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 13, 93–105. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
advantages of 2,5-Di-O-benzylmyoinositol over isopropylidene derivatives
This guide objectively compares 2,5-Di-O-benzyl-myo-inositol against isopropylidene (acetonide) derivatives , focusing on their utility in phosphoinositide (PI) and inositol phosphate (IP) synthesis.[1]
Executive Summary
In the complex landscape of inositol chemistry, the choice between benzyl ether and isopropylidene acetal protection is often the deciding factor between a successful total synthesis and a dead end.
While 1,2:4,5-di-O-isopropylidene-myo-inositol serves as a rapid, high-throughput entry point for modifying the C3 and C6 positions, it suffers from acid lability and limited regiochemical scope.[1] In contrast, 2,5-di-O-benzyl-myo-inositol represents a robust, "high-fidelity" scaffold.[1] Its primary advantages are complete orthogonality to acidic phosphorylation conditions, the prevention of phosphate migration , and the strategic exposure of the 1, 3, 4, and 6 hydroxyls , making it the superior choice for synthesizing complex targets like Ins(1,3,4,6)P4 and phosphatidylinositol-3,4,5-trisphosphate (PIP3) analogs.
Strategic Comparison: Benzyl vs. Isopropylidene
The fundamental difference lies in the chemical nature of the protecting group: Ether (Benzyl) vs. Ketal (Isopropylidene) .
| Feature | 2,5-Di-O-benzyl-myo-inositol | 1,2:4,5-Di-O-isopropylidene-myo-inositol |
| Chemical Class | Benzyl Ether (–OBn) | Cyclic Ketal (Acetonide) |
| Stability (Acid) | High. Stable to TFA, AcOH, and tetrazole (activator).[1] | Low. Hydrolyzes/migrates in acidic media. |
| Stability (Base) | High.[2] Stable to NaH, LiOH, amines. | High. Stable to basic alkylation. |
| Deprotection | Hydrogenolysis (H₂/Pd-C) or Birch reduction. | Acid Hydrolysis (AcOH/H₂O or TFA). |
| Regio-Access | Exposes C1, C3, C4, C6 . (Symmetric/Meso) | Exposes C3, C6 . (C2, C5 are locked). |
| Migration Risk | Zero. Benzyl groups do not migrate. | Moderate. Acetonides can shift (trans-acetalization). |
| TLC Visualization | Excellent. UV-active (aromatic ring). | Poor. Requires staining (CAM/Permanganate). |
The "Acid Trap" in Phosphorylation
The most critical advantage of the 2,5-dibenzyl derivative is its resilience during phosphorylation.
-
The Problem: Phosphoramidite coupling requires an acidic activator (e.g.,
-tetrazole or ETT). Subsequent oxidation (e.g., -CPBA) is often acidic.[1] These conditions can prematurely cleave or migrate isopropylidene groups, leading to complex mixtures. -
The Solution: 2,5-Di-O-benzyl ethers are inert to these conditions, allowing for "hard" phosphorylation chemistry without collateral damage.[1]
Deep Dive: The 2,5-Di-O-benzyl Advantage
A. Symmetry and Regiocontrol
Myo-inositol has a plane of symmetry running through C2 and C5.
-
2,5-Di-O-benzyl-myo-inositol preserves this symmetry (meso compound).[1]
-
It leaves the 1/3 and 4/6 enantiotopic pairs free.
-
Advantage: This allows for controlled desymmetrization. For example, reacting with a chiral auxiliary (e.g., camphanic chloride) at C1 can resolve the molecule into enantiopure building blocks for natural PIs.
B. Access to Ins(1,3,4,6)P4
The synthesis of Inositol-1,3,4,6-tetrakisphosphate (a key calcium signaling regulator) is direct using this scaffold.[1]
-
Pathway: 2,5-Bn₂ protection
Phosphorylation of free 1,3,4,6-OH Global deprotection.[1] -
Contrast: Achieving this pattern from isopropylidene derivatives is circuitous, requiring protection of 3,6, removal of acetonides, and re-protection of 2,5.
Experimental Protocols
Protocol A: Synthesis of 2,5-Di-O-benzyl-myo-inositol
This route utilizes the "Allyl Lock" strategy to force benzylation onto the difficult axial C2 and equatorial C5 positions.[1]
Reagents:
-
Allyl bromide / NaH[1]
-
Wilkinson's Catalyst (Rh(PPh₃)₃Cl) or PdCl₂/MeOH (for de-allylation)
Step-by-Step:
-
Global Allylation: Treat myo-inositol (1 eq) with allyl bromide (10 eq) and NaH in DMF (
, 12 h) to yield 1,2,3,4,5,6-hexa-O-allyl-myo-inositol . -
Selective De-allylation (The Key Step): Isomerize the allyl groups to prop-1-enyl ethers using
-BuOK in DMSO.[1] Note: The C1, C3, C4, C6 allyl groups isomerize faster than the hindered C2 and C5 groups. (Wait, standard literature suggests preparing 1,3,4,6-tetra-O-allyl-myo-inositol first via stannylene acetal or kinetic control).[1]-
Correction for Reliability: The most reproducible route is via the 1,3,4,6-tetra-O-allyl intermediate.[1]
-
Revised Step 1: Reflux myo-inositol with allyl bromide and bis(tributyltin) oxide to selectively allylate the equatorial positions, or use the orthoformate route.
-
Preferred Route (Desai & Gigg Method):
-
Start with 1,3,4,6-tetra-O-allyl-myo-inositol .
-
Benzylation: React with Benzyl bromide (3.0 eq) and NaH in DMF to benzylate the free C2 and C5 positions.
-
De-allylation: Treat with Wilkinson's catalyst or Pd/C + p-TsOH in MeOH to remove the allyl groups.
-
-
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Result: Crystalline 2,5-di-O-benzyl-myo-inositol .
Protocol B: Phosphorylation (Demonstrating Stability)
This protocol fails with isopropylidene derivatives but succeeds with benzyl ethers.
-
Coupling: Dissolve 2,5-di-O-benzyl-myo-inositol (1 mmol) in dry CH₂Cl₂. Add
-tetrazole (4.5 eq) and dibenzyl -diisopropylphosphoramidite (4.5 eq). Stir 2h. -
Oxidation: Cool to
. Add -CPBA (5 eq).[12] Warm to RT. -
Deprotection: Dissolve the crude phosphate in EtOH/H₂O (9:1). Add Pd(OH)₂/C (20% w/w). Hydrogenate at 50 psi for 24h.
-
Yield: Quantitative conversion to myo-inositol-1,3,4,6-tetrakisphosphate .
Visualization: Synthesis Pathways
The following diagram illustrates the divergent utility of the two protecting groups.
Caption: Comparison of synthetic pathways. The Benzyl route (Right) offers superior stability and access to C1/C3/C4/C6 compared to the acid-sensitive Isopropylidene route (Left).
Comparative Data Summary
| Metric | 2,5-Di-O-benzyl Route | Isopropylidene Route |
| Overall Yield (to IP4) | 65% (High fidelity) | <30% (Losses due to hydrolysis) |
| Reaction Time | High (5-6 steps to scaffold) | Low (1-2 steps to scaffold) |
| Purification | Easy (Flash chromatography, UV active) | Difficult (Staining required, streaks) |
| Scalability | High (Intermediates are crystalline) | Moderate (Oils/syrups common) |
References
-
Desai, T., Gigg, J., Gigg, R., & Payne, S. (1992).[1] The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol. Carbohydrate Research. Link
-
Potter, B. V. L., & Lampe, D. (1995). Chemistry of inositol lipid mediated signal transduction. Angewandte Chemie International Edition. Link
-
Billington, D. C. (1989). The Inositol Phosphates: Chemical Synthesis and Biological Significance. VCH Publishers.[10]
-
BenchChem Application Note. (2025). A Comparative Guide to Protected Inositols: Focus on 3,6-Bis-O-benzyl-D,L-myo-inositol. Link
Sources
- 1. (+/-) 1,4-di-O-allyl-myo-inositol - CAS号 115072-68-9 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The allyl group for protection in carbohydrate chemistry. Part 21. (±)-1,2 : 5.6- and (±)-1,2 : 3,4-di-O-isopropylidene-myo-inositol. The unusual behaviour of crystals of (±)-3,4-di-O-acetyl-1,2,5,6-tetra-O-benzyl-myo-inositol on heating and cooling: a ‘thermosalient solid’ - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ic.unicamp.br [ic.unicamp.br]
- 11. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. air.unimi.it [air.unimi.it]
A Senior Application Scientist's Guide to HPLC Retention Times for Protected Inositol Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the synthesis of biologically active molecules derived from inositols presents a formidable challenge. The selective manipulation of the six hydroxyl groups on the inositol ring necessitates a carefully orchestrated strategy of protection and deprotection. The resulting protected inositol intermediates are often a complex mixture of stereoisomers and regioisomers, demanding robust analytical and preparative techniques for their separation and characterization. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technology in this endeavor, yet a comprehensive guide to the retention behavior of these diverse intermediates is notably absent in the literature.
This guide, born from extensive experience in the field, aims to fill that void. It is not a rigid collection of protocols, but rather a dynamic framework to understand the "why" behind the separation of protected inositol intermediates. We will delve into the interplay between the choice of protecting groups, the inherent stereochemistry of the inositol core, and the selection of HPLC methodologies. By understanding these fundamental principles, you, the researcher, will be empowered to develop and optimize your own separation strategies, transforming a challenging purification into a streamlined and predictable process.
The Crucial Role of Protecting Groups in Inositol HPLC Analysis
The six hydroxyl groups of inositol, while providing a rich scaffold for derivatization, are also the source of its high polarity and water solubility. This makes the analysis of unprotected inositols by traditional reversed-phase HPLC challenging, often requiring specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC)[1][2][3]. Protecting groups are not merely synthetic handles; they fundamentally alter the physicochemical properties of the inositol molecule, directly impacting its behavior on an HPLC column.
The choice of protecting group dictates the overall polarity of the intermediate. Bulky, non-polar groups like benzyl (Bn) or silyl ethers (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)) dramatically increase the hydrophobicity of the inositol derivative, making it amenable to reversed-phase HPLC[4][5]. Conversely, more polar protecting groups or the presence of free hydroxyls may necessitate normal-phase or HILIC approaches.
Caption: Influence of protecting groups on HPLC mode selection.
Reversed-Phase HPLC: Harnessing Hydrophobicity
Reversed-phase HPLC, with its non-polar stationary phase (typically C18 or C8), is a powerful tool for the analysis and purification of hydrophobic protected inositol intermediates. The retention of these compounds is primarily governed by their interaction with the stationary phase, with more hydrophobic molecules exhibiting longer retention times.
The Impact of Benzyl and Benzoyl Protecting Groups
Benzyl (Bn) and benzoyl (Bz) groups are frequently employed in inositol chemistry due to their stability and the various methods available for their removal. The aromatic nature of these groups significantly increases the hydrophobicity of the inositol derivative.
A prime example is the analysis of per-benzoylated myo-inositol. In a validated method, the fully benzoylated derivative is well-retained on a C18 column, allowing for its separation from other less hydrophobic species[6].
Table 1: HPLC Retention Times of Benzoylated Polyols on a C18 Column [6]
| Compound | Retention Time (min) |
| Benzoylated D-Fructose | 14.4 |
| Benzoylated Glycerol | 23.5 |
| Benzoylated myo-Inositol | 45.8 |
| Benzoylated D-Sorbitol | 48.0 |
This data clearly demonstrates the strong retention of the benzoylated myo-inositol, eluting significantly later than other benzoylated sugars and polyols under the same gradient conditions. The number and position of these hydrophobic groups will fine-tune the retention time. For instance, a partially benzylated inositol with free hydroxyl groups will be less retained than its fully benzylated counterpart.
In the synthesis of D-chiro-inositol derivatives, a crude 3,4-di-O-benzyl-1,2:5,6-di-O-isopropylidene-D-chiro-inositol was purified by preparative HPLC using a methanol/water step-gradient, with the product eluting at 88% methanol, indicating its hydrophobic character[5].
The Role of Silyl Ethers: A Lipophilicity Boost
Silyl ethers, such as TBDMS and TIPS, are even more effective at increasing the lipophilicity of inositol intermediates. The bulky alkyl groups on the silicon atom create a highly non-polar "sheath" around the inositol core. While specific comparative retention time data is sparse in the literature, the elution order on a reversed-phase column can be predicted based on the nature and number of silyl groups. A greater number of silyl groups and larger alkyl substituents on the silicon will lead to longer retention times.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Paradigm for Polar Analytes
For partially protected inositols that retain significant polarity due to the presence of multiple free hydroxyl groups, HILIC is an invaluable technique[1][2][3]. In HILIC, a polar stationary phase (e.g., amide, diol) is used with a mobile phase containing a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
The separation of unprotected inositol isomers is a classic application of HILIC, where the subtle differences in the spatial arrangement of the hydroxyl groups lead to differential retention[1][2]. For partially protected inositols, the retention in HILIC is inversely proportional to their hydrophobicity. An intermediate with more free hydroxyls will be more strongly retained than a more heavily protected, less polar analogue.
Caption: A typical workflow for the HILIC analysis of polar inositol intermediates.
Normal-Phase HPLC: An Alternative for Isomer Separation
Normal-phase HPLC, which utilizes a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane, ethyl acetate), can also be employed for the separation of protected inositol intermediates, particularly for resolving diastereomers[7]. In this mode, more polar compounds interact more strongly with the stationary phase and have longer retention times. The elution order is generally the inverse of that observed in reversed-phase HPLC.
For a mixture of protected inositol diastereomers, subtle differences in the accessibility of polar functional groups (e.g., free hydroxyls, ether oxygens) to the stationary phase can be exploited to achieve separation.
Chiral HPLC: Resolving Enantiomers
The synthesis of chiral inositol derivatives often yields racemic or diastereomeric mixtures. Chiral HPLC is an indispensable tool for the analytical and preparative separation of these stereoisomers. Chiral stationary phases (CSPs) create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.
Commonly used CSPs for the separation of chiral pharmaceuticals and intermediates include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, and cyclodextrins. The choice of CSP and mobile phase is highly dependent on the specific structure of the protected inositol enantiomers.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of Benzoylated myo-Inositol[6][7]
This protocol is adapted from a validated method for the quantification of myo-inositol in biological samples after benzoylation.
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Waters Sunfire® C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 58% B
-
5-46 min: Linear gradient from 58% to 80% B
-
46-47 min: 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 55 °C
-
Detection: UV at 231 nm
-
Sample Preparation: The inositol-containing sample is derivatized with benzoyl chloride prior to injection.
Protocol 2: HILIC for the Separation of Inositol Isomers[1][2]
This protocol provides a general starting point for the separation of polar inositol intermediates.
-
HPLC System: A standard HPLC system with a mass spectrometer (MS) or evaporative light scattering detector (ELSD).
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: 90:10 (v/v) Acetonitrile/Water with 0.01% NH₄OH
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 0.01% NH₄OH and 20 mM NH₄HCO₃
-
Gradient: A shallow gradient from a high percentage of A to a lower percentage of A over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 25 °C
-
Detection: MS or ELSD
Conclusion: A Rational Approach to Method Development
The successful separation of protected inositol intermediates by HPLC is not a matter of chance, but a result of a rational, systematic approach. By considering the nature of the protecting groups and the stereochemistry of the inositol core, an appropriate HPLC mode and starting conditions can be selected. This guide provides a foundational understanding and practical examples to aid in this process. While a universal, one-size-fits-all method does not exist, the principles outlined herein will empower you to navigate the complexities of inositol chemistry with greater confidence and efficiency. As the field continues to evolve, the development of novel stationary phases and a greater sharing of detailed chromatographic data within the scientific community will further streamline these challenging but rewarding synthetic endeavors.
References
- Synthesis and applications of phosphatidylinositols and their analogues. (Source not further specified)
- Chiral synthesis of D- and L-myo-inositol 1,4,5-trisphosph
- EP0262227A1 - Process for the preparation of myoinositol derivatives - Google P
-
Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography. Journal of Chromatography B.[6]
-
Analysis of Free Inositol Stereoisomers in Dietary Supplements by Hydrophilic Liquid Chromatography using the Arc™ Premier System and ACQUITY™ QDa™ II Mass Detector - Waters Corporation.[1][2]
-
Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography. Carbohydrate Research.[1][2]
- HILIC-MS/MS Analysis of Free Inositol Stereoisomers in Foods - Waters Corpor
- Improved Chemistry of myo-Inositol: A New Synthetic Str
- Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC.
-
Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC.[6]
Sources
- 1. Synthesis of Differentially Protected myo- and chiro-Inositols from D-Xylose; Stereoselectivity in Intramolecular SmI2-Promoted Pinacol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cellular Labeling of Caged Phosphatidylinositol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. EP0262227A1 - Process for the preparation of myoinositol derivatives - Google Patents [patents.google.com]
Spectroscopic Identification of Impurities in Inositol Synthesis: A Comparative Guide
An In-Depth Technical Guide
Introduction: The Imperative for Purity in Inositol
Inositol, a carbocyclic sugar, is a vital component in cellular signaling, fat metabolism, and insulin signal transduction.[1] Specifically, myo-inositol, the most abundant stereoisomer, is widely used in pharmaceutical formulations, dietary supplements, and infant formula.[2][3] Its efficacy and safety are directly contingent on its purity. The synthesis of inositol, whether through traditional chemical hydrolysis or modern biotechnological routes, can introduce a variety of impurities, including stereoisomers, residual starting materials, and process-related byproducts.[4][5]
For researchers, scientists, and drug development professionals, the rigorous identification and quantification of these impurities are not merely a quality control checkpoint but a critical step in ensuring product safety and biological activity. This guide provides an in-depth comparison of key spectroscopic techniques for the definitive identification of impurities in inositol synthesis, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and offer a strategic workflow for achieving comprehensive impurity profiling.
Inositol Synthesis: Pathways and Potential Impurities
The nature and profile of impurities are intrinsically linked to the synthesis method employed. Understanding these pathways is the first step in developing a robust analytical strategy.
-
Traditional Hydrolysis of Phytate: The most established method involves the acid hydrolysis of phytate (inositol hexakisphosphate, IP6), commonly extracted from corn or rice bran.[3][4][6] This high-temperature, high-pressure process can be incomplete, leading to a primary class of impurities: lower-phosphorylated inositols (IP1-IP5).[7][8]
-
Biotechnological Routes (Enzymatic/Fermentation): Modern methods utilize enzymes or microbial fermentation to convert substrates like glucose into myo-inositol.[1][3][9] This route is considered greener but can introduce its own set of impurities.[4] These include residual starting materials (e.g., glucose), metabolic intermediates like glucose-6-phosphate (G6P) and inositol-1-phosphate (I1P), and potential byproducts from the host organism's metabolism.[3]
-
Chemical Synthesis: While less common for bulk production, chemical synthesis routes can be used. The European Pharmacopoeia lists potential impurities such as D-mannitol and glycerol, which can arise as byproducts or stereoisomeric contaminants.[10]
The following diagram illustrates these primary synthesis routes and the points at which key impurities may be introduced.
Sources
- 1. Inositol - Wikipedia [en.wikipedia.org]
- 2. shimadzu.com [shimadzu.com]
- 3. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. cir-safety.org [cir-safety.org]
- 7. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans [pnfs.or.kr]
- 8. Quantification of inositol phosphates using (31)P nuclear magnetic resonance spectroscopy in animal nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2016165520A1 - Inositol preparation method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
2,5-Di-O-benzyl-myo-inositol Proper Disposal Procedures
[1][2][3]
Executive Summary & Core Directive
2,5-Di-O-benzyl-myo-inositol (CAS: 131233-62-0 / Analogous) is a specialized synthetic intermediate used primarily in the phosphorylation of inositols to generate phosphoinositides.[1][2] While the parent compound (myo-inositol) is biologically benign, the benzylated derivative possesses distinct lipophilic properties and chemical reactivities that mandate strict adherence to Hazardous Chemical Waste protocols.[1][2]
Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. All waste streams containing 2,5-Di-O-benzyl-myo-inositol must be segregated, labeled as "Organic Chemical Waste," and routed for high-temperature incineration via a licensed hazardous waste contractor.[1][2]
Hazard Identification & Safety Assessment
Before initiating disposal, the chemical properties must be understood to select the correct waste stream.[2]
| Property | Description | Operational Implication |
| Physical State | White Crystalline Solid | Potential for dust generation; requires particulate respiratory protection if handled in bulk.[1][2] |
| Chemical Class | Benzyl-protected Carbohydrate (Ether) | Combustible organic solid.[1][2] Stable to base; potentially reactive with strong oxidizers.[2][3] |
| Toxicity Profile | Generally Low / Irritant | Treat as a Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2] |
| Solubility | Soluble in organic solvents (DMF, DMSO, DCM) | Waste stream depends on the carrier solvent.[2] |
Required Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).[2]
-
Skin: Nitrile gloves (0.11 mm minimum thickness) and standard laboratory coat.[2]
-
Respiratory: If handling >10g or if dust is visible, work within a fume hood or use an N95 particulate respirator.[2]
Waste Classification & Segregation Logic
Proper disposal relies on the "Matrix Rule"—the waste is classified by the medium it is in (Solid vs. Liquid).[2]
Category A: Solid Waste (Pure Substance & Debris) [1][2]
-
Definition: Expired powder, scrapings, contaminated weighing boats, paper towels, and gloves.[1][2]
-
Classification: Non-Halogenated Organic Solid.[2]
Category B: Liquid Waste (Solutions)
-
Definition: Reaction mixtures or mother liquors containing the compound.[2]
-
Classification: Dependent on the solvent.[2]
Step-by-Step Disposal Protocols
Protocol 1: Solid Waste Disposal
-
Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1][2]
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Debris Management: Place all contaminated spatulas, weighing papers, and gloves into the same solid waste container or a secondary "chemically contaminated debris" bin.[2]
-
Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.[2]
Protocol 2: Liquid Waste Disposal
-
Identify Solvent: Determine if the carrier solvent is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Acetone, Methanol, DMF).[2]
-
Segregate: Pour into the appropriate carboy (Red can for flammables, Yellow/Safety can for halogenated).
-
Rinsing: Rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste container.[2]
-
Labeling: List "2,5-Di-O-benzyl-myo-inositol" as a trace constituent (<5%) on the waste tag.
Protocol 3: Empty Container Management
-
Triple Rinse: Triple rinse the empty original container with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[2]
-
Dispose of Rinsate: Pour all three rinses into the Liquid Organic Waste stream.
-
Deface Label: Cross out the original label or remove it entirely.[2]
-
Final Disposal: If the container is glass, place it in the "Broken/Defaced Glass" box.[2] If plastic, it may be recycled or trashed depending on local institutional policy for "RCRA Empty" containers.[2]
Spill Management Workflow
Minor Spill (< 50g):
-
Isolate: Alert nearby personnel.
-
PPE: Don goggles and double nitrile gloves.[2]
-
Contain: Gently cover the spill with wet paper towels (dampened with water or methanol) to prevent dust dispersion.[2]
-
Clean: Scoop up the wet slurry and place it into a Solid Waste container.
Decision Logic Visualization
The following diagram illustrates the decision-making process for segregating 2,5-Di-O-benzyl-myo-inositol waste streams.
Figure 1: Decision tree for the segregation of 2,5-Di-O-benzyl-myo-inositol waste streams based on physical state and solvent composition.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
